molecular formula C11H15NO B101772 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 17422-43-4

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

カタログ番号: B101772
CAS番号: 17422-43-4
分子量: 177.24 g/mol
InChIキー: YOWUBTLYNPKOQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWUBTLYNPKOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking the Therapeutic Potential of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the potential therapeutic targets of the novel synthetic compound, 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. As a Senior Application Scientist, the following guide is structured to provide not just a list of possibilities, but a scientifically-grounded rationale for target selection, coupled with actionable experimental protocols for validation. The core of our approach is built on the well-established pharmacology of the benzo[b]azepine scaffold and related nitrogen-containing seven-membered heterocyclic compounds, from which we extrapolate the most probable mechanisms of action for this specific methoxy-substituted derivative.

Introduction to the Benzo[b]azepine Scaffold and the 8-Methoxy Derivative

The benzo[b]azepine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including but not limited to, interactions with central nervous system (CNS) receptors.[2] The specific compound of interest, 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, is characterized by a tetrahydroazepine ring fused to a benzene ring, with a methoxy group at the 8th position. This substitution is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, particularly its affinity for various receptors.

Primary Putative Therapeutic Targets

Based on the extensive literature on structurally related benzodiazepines, dibenzoazepines, and other benzo[b]azepine derivatives, we hypothesize that 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is likely to exhibit affinity for the following primary targets.

Dopamine Receptors (D1, D2, and D3)

Rationale: The benzo[b]azepine nucleus is a well-known pharmacophore for dopamine receptor ligands. Several substituted phenylbenzazepines have demonstrated high affinity and selectivity for dopamine D1 and D5 receptors.[3] Furthermore, compounds with a similar tetracyclic structure have shown high affinity for the D3 receptor.[4] The methoxy substitution on the aromatic ring can modulate the electronic properties of the molecule, potentially influencing its interaction with the binding pockets of dopamine receptor subtypes.

Therapeutic Implications: Modulation of dopaminergic pathways is a cornerstone of treatments for a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[5] A selective D2 or D3 receptor antagonist could have antipsychotic properties, while a D1 agonist might offer therapeutic benefits in cognitive disorders.

Serotonin Receptors (5-HT2C)

Rationale: The unsubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine has been identified as an agonist of the 5-HT2C receptor.[6] The addition of a methoxy group at the 8-position could enhance this activity or introduce affinity for other serotonin receptor subtypes. The interaction of various drugs with serotonergic systems is known to influence dopamine release, suggesting a potential interplay between these two neurotransmitter systems.[7]

Therapeutic Implications: 5-HT2C receptor agonists are being investigated for the treatment of obesity, as they can regulate appetite and food intake. Additionally, modulation of the serotonergic system is a key strategy in the management of depression and anxiety disorders.[8]

GABA-A Receptors

Rationale: The structural similarity of the benzo[b]azepine core to benzodiazepines suggests a potential interaction with GABA-A receptors.[9] Benzodiazepines are a class of drugs that act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) and resulting in sedative, anxiolytic, and anticonvulsant properties.[10] The nature and position of substituents on the benzodiazepine scaffold are known to significantly affect their affinity and efficacy at different GABA-A receptor subtypes.[11][12]

Therapeutic Implications: Positive modulation of GABA-A receptors is the mechanism of action for widely prescribed anxiolytics, hypnotics, and anticonvulsants.[10] Identifying a novel compound with a unique subtype selectivity profile could lead to therapies with improved side-effect profiles.

Experimental Validation of Therapeutic Targets

A rigorous and systematic approach is essential to validate the predicted therapeutic targets of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The following experimental workflow outlines the key steps, from initial binding assessment to functional characterization and in vivo validation.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Radioligand Binding Assays (Primary Screening) B Saturation Binding Assays (Determine Kd and Bmax) A->B For high-affinity hits C Functional Assays (GPCR Second Messenger Readouts) B->C Confirm functional activity D Animal Models of Disease (e.g., Psychosis, Anxiety) C->D Assess therapeutic efficacy E Microdialysis Studies (Neurotransmitter Release) D->E Elucidate in vivo mechanism

Caption: Experimental workflow for target validation.

Radioligand Binding Assays

Principle: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[13][14] These assays involve competing the unlabeled test compound against a radiolabeled ligand with known high affinity and specificity for the target receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine (D1, D2, D3), serotonin (5-HT2C), or GABA-A receptor subtypes.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the appropriate radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Raclopride for D2/D3, [³H]-Mesulergine for 5-HT2C, [³H]-Flunitrazepam for GABA-A) and a range of concentrations of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

  • Separation: After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays for G-Protein Coupled Receptors (GPCRs)

Principle: Upon confirmation of binding, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This is achieved through functional assays that measure the downstream signaling events following receptor activation.[15][16]

Protocol: cAMP Measurement for Gs/Gi-Coupled Receptors (e.g., Dopamine D1/D2)

  • Cell Culture: Use cell lines expressing the target GPCR (e.g., CHO-K1 cells).

  • Compound Treatment: Treat the cells with varying concentrations of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. For antagonist activity assessment, co-incubate with a known agonist.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol: Inositol Phosphate (IP) Accumulation for Gq-Coupled Receptors (e.g., 5-HT2C)

  • Cell Culture and Labeling: Culture cells expressing the 5-HT2C receptor and label them with [³H]-myo-inositol.

  • Compound Treatment: Stimulate the cells with different concentrations of the test compound.

  • IP Extraction: Stop the reaction and extract the inositol phosphates using an appropriate method (e.g., ion-exchange chromatography).

  • Quantification and Analysis: Measure the radioactivity of the extracted inositol phosphates and generate dose-response curves.

gpcrsignaling cluster_Gs Gs-Coupled (e.g., D1) cluster_Gi Gi-Coupled (e.g., D2) cluster_Gq Gq-Coupled (e.g., 5-HT2C) Agonist_Gs Agonist Receptor_Gs GPCR Agonist_Gs->Receptor_Gs G_Gs Gs Receptor_Gs->G_Gs AC_Gs Adenylate Cyclase G_Gs->AC_Gs cAMP_Gs cAMP AC_Gs->cAMP_Gs PKA_Gs PKA cAMP_Gs->PKA_Gs Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi Agonist Receptor_Gi GPCR Agonist_Gi->Receptor_Gi G_Gi Gi Receptor_Gi->G_Gi AC_Gi Adenylate Cyclase G_Gi->AC_Gi cAMP_Gi cAMP AC_Gi->cAMP_Gi Inhibition Response_Gi Cellular Response cAMP_Gi->Response_Gi Agonist_Gq Agonist Receptor_Gq GPCR Agonist_Gq->Receptor_Gq G_Gq Gq Receptor_Gq->G_Gq PLC_Gq Phospholipase C G_Gq->PLC_Gq PIP2_Gq PIP2 PLC_Gq->PIP2_Gq IP3_Gq IP3 PIP2_Gq->IP3_Gq DAG_Gq DAG PIP2_Gq->DAG_Gq Ca_Gq Ca2+ Release IP3_Gq->Ca_Gq PKC_Gq PKC Activation DAG_Gq->PKC_Gq Response_Gq Cellular Response Ca_Gq->Response_Gq PKC_Gq->Response_Gq

Sources

A Senior Scientist's Guide to the In Vitro Screening of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS). Derivatives of this scaffold have shown significant activity at dopamine and serotonin receptors, making them promising candidates for treating a range of neurological and psychiatric disorders.[1][2][3] This guide provides an in-depth technical framework for the comprehensive in vitro screening of novel 8-methoxy-substituted derivatives. We will move beyond simple procedural lists to explore the scientific rationale behind assay selection, the design of a robust screening cascade, and the interpretation of multifaceted data streams. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, self-validating workflow for identifying and characterizing promising lead compounds from this chemical series.

The Pharmacological Context of 8-Methoxy-Benzazepine Derivatives

The benzazepine core is a versatile pharmacophore. Its derivatives are known to interact with several key G protein-coupled receptors (GPCRs), which are the targets of approximately 30-40% of all modern pharmacotherapeutics.[4] The primary targets historically associated with this scaffold include:

  • Dopamine Receptors (D1-like and D2-like): The dopaminergic system is crucial for motor control, cognition, and reward.[4] Benzazepine derivatives can act as both agonists and antagonists at these receptors, offering potential treatments for Parkinson's disease, schizophrenia, and other CNS disorders.[3][5]

  • Serotonin (5-HT) Receptors: Specifically, the 5-HT2A and 5-HT2C subtypes are of high interest.[1][5] Modulation of these receptors is a key mechanism for atypical antipsychotics and antidepressants.[6][7] The 5-HT2A receptor, a Gq/G11-coupled GPCR, is a primary target for serotonergic psychedelics and many antipsychotic drugs.[6]

The inclusion of an 8-methoxy group on the benzo portion of the scaffold is a deliberate medicinal chemistry strategy. This electron-donating group can significantly alter the molecule's electronic distribution, potentially influencing its binding affinity, receptor subtype selectivity, and metabolic stability. The primary goal of an in vitro screening campaign is to systematically elucidate these properties for a library of novel derivatives.

Designing a Validated In Vitro Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage funnel designed to efficiently identify potent, selective, and drug-like molecules. The causality behind this tiered approach is resource management and logical progression: high-throughput, less complex assays are used to cast a wide net initially, followed by more resource-intensive, information-rich assays for a smaller number of promising "hits."

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Screening cluster_2 Phase 3: Preclinical Profiling Compound_Library Compound Library (8-Methoxy-Benzazepine Derivatives) Primary_Screen Primary Screen: Binding Assays (e.g., Radioligand Competition @ D2, 5-HT2A) Compound_Library->Primary_Screen High-Throughput Hit_Identification Hit Identification (Potency Cutoff, e.g., Ki < 1 µM) Primary_Screen->Hit_Identification Data Analysis Functional_Assay Secondary Screen: Functional Assays (e.g., Ca2+ Mobilization, cAMP) Hit_Identification->Functional_Assay Advance 'Hits' Selectivity_Panel Selectivity Profiling (Panel of related receptors: D1, 5-HT1A, etc.) Functional_Assay->Selectivity_Panel Confirm Mechanism & Determine Selectivity SAR_Development Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Development ADME_Screen In Vitro ADME Profiling (Solubility, Permeability, Metabolism) SAR_Development->ADME_Screen Advance 'Leads' Lead_Candidate Lead Candidate Nomination ADME_Screen->Lead_Candidate Assess Drug-like Properties Gq_Pathway Ligand 5-HT2A Agonist (e.g., Benzazepine Derivative) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gαq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates

Figure 2: Simplified 5-HT2A Gq Signaling Pathway.
Protocol 2: 5-HT2A Receptor Calcium Mobilization Functional Assay

1. Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at the h5-HT2A receptor.

2. Materials:

  • Cell Line: CHO or HEK293 cells stably expressing h5-HT2A.

  • Culture Medium: Standard cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Calcium-sensitive Dye: Fluo-4 AM or Cal-520 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Positive Control Agonist: Serotonin (5-HT) or a known agonist like DOI.

  • Antagonist (for validation): A known 5-HT2A antagonist like Ketanserin.

  • Test Compounds: From the primary screen, dissolved in DMSO.

  • Instrumentation: A plate reader capable of kinetic fluorescence measurement (e.g., FLIPR, FlexStation).

3. Step-by-Step Methodology:

  • Cell Plating: Seed the h5-HT2A expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to near confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of test compounds and control agonist in a separate plate.

  • Measurement: Place the cell plate into the fluorescence plate reader. Begin reading a baseline fluorescence signal from each well.

  • Compound Addition: After establishing a stable baseline, the instrument automatically adds the test compounds/controls to the cell plate.

  • Kinetic Reading: Continue to measure the fluorescence intensity kinetically for 1-3 minutes. Agonist activation will cause a rapid increase in fluorescence as intracellular calcium levels rise.

4. Data Analysis & Interpretation:

  • Response Calculation: The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.

  • Dose-Response Curves: Plot the response against the log[Test Compound Concentration]. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and the Emax (maximum possible effect).

  • Efficacy Comparison: The Emax of a test compound is compared to the Emax of a full agonist (like 5-HT).

    • Full Agonist: Emax similar to 5-HT.

    • Partial Agonist: Emax significantly lower than 5-HT.

    • Antagonist: No response on its own. To confirm antagonism, pre-incubate cells with the test compound and then challenge with a known agonist. An antagonist will shift the agonist's dose-response curve to the right.

ParameterDescriptionInterpretation
EC50 Effective Concentration, 50%Potency: Lower EC50 means higher potency.
Emax Maximum EffectEfficacy: Indicates the strength of the cellular response.

Early In Vitro ADME Profiling

Potency and selectivity are meaningless if a compound cannot reach its target in a living system. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are essential to deprioritize compounds with fatal flaws before committing to expensive in vivo studies. [8][9][10][11]

Key In Vitro ADME Assays:

A standard panel of assays provides a snapshot of a compound's drug-like properties.

AssayMethodKey Question Answered
Kinetic Solubility Nephelometry or TurbidimetryIs the compound likely to precipitate from solution upon dilution?
Permeability (PAMPA) Parallel Artificial Membrane Permeability AssayCan the compound passively diffuse across a cell membrane?
Metabolic Stability Human Liver Microsomes (HLM)How quickly is the compound broken down by metabolic enzymes (CYP450s)? [10]
CYP450 Inhibition Fluorometric or LC-MS/MS basedDoes the compound inhibit major CYP enzymes (e.g., 3A4, 2D6), suggesting a risk of drug-drug interactions? [10]
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationWhat fraction of the drug is unbound and free to interact with the target? [12]

Data Integration and Candidate Selection

The final step is to integrate all data streams to select the most promising candidates for advancement. This is a multi-parameter optimization problem where a balance of properties is sought.

Decision_Funnel Hits ~100 Hits from Primary Screen Crit1 Criterion 1: Potency (e.g., Ki/EC50 < 100 nM) Func_Screen Functional & Selectivity Screening Crit2 Criterion 2: Selectivity (>100-fold vs. related targets) ADME_Screen In Vitro ADME Profiling Crit3 Criterion 3: ADME Profile (Good solubility, stability, low DDI risk) Candidate 1-3 Lead Candidates for In Vivo Studies Crit1->Func_Screen Filter Crit2->ADME_Screen Filter Crit3->Candidate Select

Figure 3: Multi-parameter Decision Funnel for Lead Selection.

A successful lead candidate will ideally possess:

  • High Potency: Low nanomolar Ki and EC50 values at the primary target.

  • Clear Functional Mechanism: Confirmed agonist or antagonist activity.

  • High Selectivity: At least 100-fold selectivity against key off-targets to minimize side effects.

  • Favorable ADME Profile: Good solubility, moderate to high permeability, and sufficient metabolic stability to warrant in vivo testing.

By systematically applying this validated, multi-tiered approach, research teams can confidently and efficiently navigate the complex process of early-stage drug discovery, ensuring that only the most promising 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives are advanced toward clinical development.

References

  • Zhang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Methoxy-1,3,4,5-Tetrahydro-2H-Benzo[B]D[1][13]iazepin-2-One. Retrieved from [Link]

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Ferreira, J., et al. (2018). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences. Retrieved from [Link]

  • El-Subbagh, H., et al. (2002). synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Schepmann, D., et al. (2015). MS Binding Assays for D1 and D5 Dopamine Receptors. ChemMedChem. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie. Retrieved from [Link]

  • BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies. Retrieved from [Link]

  • Preprints.org. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Retrieved from [Link]

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Retrieved from [Link]

  • Forrest, I., et al. (n.d.). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Retrieved from [Link]

  • MDPI. (n.d.). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. Retrieved from [Link]

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Retrieved from [Link]

  • IUCr. (n.d.). A concise and versatile route to tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units: synthetic sequence and spectroscopic characterization, and the molecular and supramolecular structures of one intermediate and two products. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Its derivatives have shown promise in targeting the central nervous system, with some exhibiting potential as anxiolytic and antidepressant agents[1]. This guide focuses on a specific derivative, 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, providing a comprehensive overview of its fundamental physicochemical properties. A thorough understanding of these characteristics is paramount in the early stages of drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This document will delve into the theoretical and practical aspects of determining these properties, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Molecular and Structural Properties

The foundational step in characterizing any chemical entity is to establish its molecular and structural identity.

  • Chemical Structure:

Caption: Chemical structure of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

  • Key Identifiers:

PropertyValueSource
CAS Number 17422-43-4[2]
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
Canonical SMILES COC1=CC=C2C(NCCCC2)=C1[2]

Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, most commonly octan-1-ol and water.

Experimental Determination: The Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquids.

G A Prepare octan-1-ol saturated with buffer and buffer saturated with octan-1-ol B Dissolve compound in one phase (typically buffer) A->B C Add the second phase (octan-1-ol) B->C D Shake vigorously for a set time (e.g., 1 hour) to reach equilibrium C->D E Centrifuge to separate the two phases D->E F Carefully sample both the aqueous and organic layers E->F G Quantify the concentration of the compound in each phase (e.g., via HPLC-UV) F->G H Calculate logP = log([Compound]organic / [Compound]aqueous) G->H

Caption: Workflow for logP determination using the shake-flask method.

Physicochemical Data
CompoundlogP (Predicted)Prediction Tool
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine~2.1 (Estimated)-
2,3,4,5-Tetrahydro-1H-benzo[b]azepine2.6XLogP3[3]
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine1.7XlogP[4]

The introduction of the methoxy group is expected to slightly increase polarity compared to the parent compound, thus a slightly lower logP is anticipated.

Aqueous Solubility

The aqueous solubility of a drug candidate is a critical factor influencing its dissolution and subsequent absorption. Poor solubility is a common hurdle in drug development.

Experimental Determination: Thermodynamic and Kinetic Assays
  • Thermodynamic Solubility (Shake-Flask Method): This "gold standard" method measures the equilibrium solubility of a compound.

G A Add an excess of solid compound to a known volume of aqueous buffer B Agitate at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) C->D E The measured concentration is the thermodynamic solubility D->E

Caption: Workflow for thermodynamic solubility determination.

  • Kinetic Solubility: This high-throughput method is often used in early discovery to assess the solubility of compounds initially dissolved in an organic solvent like DMSO.

Physicochemical Data

Experimental solubility data for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is not currently published. However, based on its structure (a moderately lipophilic amine), it is expected to have low to moderate aqueous solubility, which would likely be pH-dependent due to the basic nitrogen atom.

PropertyEstimated Value
Aqueous Solubility Low to Moderate

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionized state of a drug affects its solubility, permeability, and target binding.

Experimental Determination: Potentiometric Titration

This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the pH change.

G A Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent) B Insert a calibrated pH electrode into the solution A->B C Titrate the solution with a standardized solution of a strong acid (e.g., HCl) B->C D Record the pH of the solution after each addition of the titrant C->D E Plot the pH versus the volume of titrant added D->E F The pKa is the pH at the half-equivalence point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Physicochemical Data

The secondary amine in the azepine ring is the most basic center in 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The pKa of similar cyclic secondary amines is typically in the range of 9-11.

PropertyEstimated Value
pKa (basic) 9.5 - 10.5

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.

Experimental Determination: Capillary Method

A small amount of the powdered solid is packed into a capillary tube and heated in a calibrated apparatus.

G A Finely powder the dry solid sample B Pack the sample into a capillary tube to a height of 2-3 mm A->B C Place the capillary tube in a melting point apparatus B->C D Heat rapidly to ~15-20 °C below the expected melting point C->D E Then, heat slowly (1-2 °C per minute) D->E F Record the temperature at which the first liquid appears (onset) E->F G Record the temperature at which the entire sample is liquid (clear point) F->G H The melting point is reported as the range between onset and clear point G->H

Caption: Workflow for melting point determination.

Physicochemical Data

Specific experimental data for the melting point of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is not available. However, the hydrochloride salt of a related benzazepine has a high melting point. The free base is expected to be a solid at room temperature.

CompoundMelting Point
2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride>230 °C[5]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. It is a useful property for purification by distillation.

Experimental Determination: Distillation Method

This method is suitable for larger quantities of liquid and involves heating the liquid to its boiling point in a distillation apparatus.

Physicochemical Data

As 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is likely a solid at room temperature, its boiling point will be significantly higher. The boiling point of the parent compound provides a useful reference.

CompoundBoiling Point
2,3,4,5-Tetrahydro-1H-benzo[b]azepine268.9 °C at 760 mmHg[3]

Summary of Physicochemical Properties

PropertyValueStatus
Molecular Formula C₁₁H₁₅NOExperimental
Molecular Weight 177.24 g/mol Experimental[2]
logP ~2.1Estimated
Aqueous Solubility Low to ModerateEstimated
pKa (basic) 9.5 - 10.5Estimated
Melting Point Solid at room temperatureInferred
Boiling Point > 270 °C (at 760 mmHg)Estimated

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. While experimental data for some properties are not yet publicly available, this document offers robust methodologies for their determination and provides scientifically reasoned estimations based on its chemical structure and data from closely related analogs. The provided protocols and workflows serve as a practical resource for researchers, enabling the consistent and reliable characterization of this and similar compounds. A comprehensive understanding of these physicochemical parameters is an indispensable component of the rational design and development of new therapeutic agents.

References

  • MySkinRecipes. (n.d.). 8-Methoxy-1,3,4,5-Tetrahydro-2H-Benzo[B][1][6]Diazepin-2-One. Retrieved from MySkinRecipes website.

  • Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8).
  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem Compound Database. Retrieved from [Link]

  • Fluorochem. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one.
  • Biosynth. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.
  • BLDpharm. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
  • ResearchGate. (2025). Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol.
  • BLDpharm. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.
  • PubChemLite. (n.d.). 8-methoxy-2,3,4,5-tetrahydro-1h-benzo[c]azepine.
  • The Journal of Organic Chemistry. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process.
  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3. (n.d.).
  • BLDpharm. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride.
  • ACS Publications. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process.
  • NMPPDB. (n.d.). 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
  • Rose Scientific Ltd. (n.d.). 2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride.
  • MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
  • ECHEMI. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.
  • Wikipedia. (n.d.). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine.

Sources

Methodological & Application

Application Note & Protocol: A Validated Three-Step Synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine from 7-methoxy-1-tetralone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-validated protocol for the synthesis of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a valuable heterocyclic scaffold in medicinal chemistry. The synthetic route commences with the commercially available 7-methoxy-1-tetralone and proceeds through a robust, three-step sequence: (1) oximation to form an isolable oxime intermediate, (2) a regioselective Beckmann rearrangement for ring expansion to the corresponding lactam, and (3) a complete reduction of the lactam to yield the target amine. This guide is designed for researchers in synthetic and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and critical process controls to ensure reproducibility and safety.

Introduction & Strategic Overview

The tetrahydro-1H-benzo[b]azepine core is a privileged structure found in numerous pharmacologically active compounds, including agents targeting the central nervous system and vasopressin receptor antagonists.[1] The specific target of this protocol, 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, serves as a key building block for the elaboration of more complex molecular architectures in drug discovery programs.

The chosen synthetic strategy transforms the readily accessible 6-membered carbocyclic ring of 7-methoxy-1-tetralone into a 7-membered nitrogen-containing heterocycle. This is achieved via a ring-expansion reaction, for which the Beckmann rearrangement was selected.

Why the Beckmann Rearrangement?

While other methods like the Schmidt rearrangement can also effect this transformation, the Beckmann rearrangement offers superior operational control and safety.[1][2] It proceeds via a stable, isolable oxime intermediate, allowing for purification at each stage and minimizing the carry-over of impurities. This contrasts with the Schmidt reaction, which utilizes the highly toxic and potentially explosive hydrazoic acid. The Beckmann approach is therefore more amenable to a controlled laboratory and scale-up environment.[3]

The overall synthetic pathway is depicted below.

G cluster_0 Overall Synthetic Workflow A 7-methoxy-1-tetralone B Step 1: Oximation (NH2OH·HCl, NaOAc) A->B Isolable Intermediate C 7-methoxy-1-tetralone oxime (Intermediate 1) B->C Isolable Intermediate D Step 2: Beckmann Rearrangement (Polyphosphoric Acid) C->D Ring Expansion E 8-methoxy-1,3,4,5-tetrahydro-2H- benzo[b]azepin-2-one (Lactam) (Intermediate 2) D->E Ring Expansion F Step 3: Lactam Reduction (LiAlH4) E->F Final Reduction G 8-methoxy-2,3,4,5-tetrahydro- 1H-benzo[b]azepine (Final Product) F->G Final Reduction

Caption: High-level overview of the three-step synthesis.

Mechanistic Considerations: The Beckmann Rearrangement

The cornerstone of this synthesis is the acid-catalyzed Beckmann rearrangement of a ketoxime to a lactam. The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as polyphosphoric acid (PPA), converting it into a good leaving group (water).[4] This is followed by a concerted 1,2-alkyl shift, where the group positioned anti-periplanar to the departing water molecule migrates to the electron-deficient nitrogen atom. This migration is stereospecific and results in the formation of a nitrilium ion intermediate.[3] Subsequent attack by water and tautomerization yields the stable lactam product.

G cluster_1 Beckmann Rearrangement Mechanism Oxime Oxime Intermediate Protonation Protonation (H+) Oxime->Protonation ActivatedOxime Activated Oxime (-OH2+) Protonation->ActivatedOxime Migration 1,2-Alkyl Shift (Rate-Determining Step) ActivatedOxime->Migration -H2O Nitrilium Nitrilium Ion Migration->Nitrilium -H2O Hydration Hydration (H2O) Nitrilium->Hydration EnolAmide Enol of Amide Hydration->EnolAmide Tautomerization Tautomerization EnolAmide->Tautomerization Lactam Lactam Product Tautomerization->Lactam

Caption: Key mechanistic steps of the Beckmann rearrangement.

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Lithium aluminum hydride (LiAlH₄) is a pyrophoric reagent that reacts violently with water; it must be handled under an inert atmosphere with extreme care.

Step 1: Synthesis of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime (Intermediate 1)
  • Principle: This reaction is a classic condensation of a ketone with hydroxylamine. Sodium acetate is used as a mild base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction.[5]

  • Materials:

    Reagent MW ( g/mol ) Amount Moles (mmol) CAS No.
    7-methoxy-1-tetralone 176.21 10.0 g 56.75 6836-19-7
    Hydroxylamine HCl 69.49 5.92 g 85.12 (1.5 eq) 5470-11-1
    Sodium Acetate (anhyd.) 82.03 11.64 g 141.87 (2.5 eq) 127-09-3
    Ethanol (95%) - 150 mL - 64-17-5

    | Deionized Water | - | 50 mL | - | 7732-18-5 |

  • Protocol:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-methoxy-1-tetralone (10.0 g, 56.75 mmol), hydroxylamine hydrochloride (5.92 g, 85.12 mmol), sodium acetate (11.64 g, 141.87 mmol), ethanol (150 mL), and water (50 mL).

    • Heat the resulting suspension to reflux with vigorous stirring. The solids will gradually dissolve to form a clear solution.

    • Maintain the reflux for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting ketone should have a higher Rf than the more polar oxime product.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into 500 mL of ice-cold deionized water with stirring. A white precipitate will form immediately.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).

    • Dry the product under high vacuum at 40°C to a constant weight.

    • Expected Outcome: A white to off-white crystalline solid. Typical yield: 10.2 g (94%). The product is generally of high purity and can be used in the next step without further purification.

Step 2: 8-methoxy-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (Intermediate 2)
  • Principle: The oxime is rearranged using polyphosphoric acid (PPA), which serves as both the acidic catalyst and the reaction medium. The viscosity of PPA necessitates mechanical stirring and careful temperature control.

  • Materials:

    Reagent MW ( g/mol ) Amount Moles (mmol) CAS No.
    7-methoxy-1-tetralone oxime 191.23 10.0 g 52.29 20835-26-1
    Polyphosphoric Acid (PPA) - 100 g - 8017-16-1
    Dichloromethane (DCM) - 300 mL - 75-09-2

    | Saturated NaHCO₃ (aq) | - | As needed | - | - |

  • Protocol:

    • Pre-heat 100 g of polyphosphoric acid in a 500 mL flask equipped with a mechanical stirrer and a thermometer to 80°C in an oil bath.

    • Once the PPA is mobile, begin stirring. In small portions over 20 minutes, carefully add the 7-methoxy-1-tetralone oxime (10.0 g, 52.29 mmol) to the hot, stirring PPA.

    • After the addition is complete, increase the oil bath temperature to 120-125°C.

    • Maintain this temperature with efficient stirring for 30 minutes. The mixture will darken in color.

    • Trustworthiness Check: Monitor the reaction by quenching a small aliquot in water, neutralizing, extracting with DCM, and analyzing by TLC (1:1 Hexane:Ethyl Acetate). The disappearance of the starting oxime indicates completion.

    • Allow the reaction to cool to approximately 80°C, then carefully pour the viscous mixture onto 800 g of crushed ice in a large beaker with vigorous stirring.

    • The resulting acidic aqueous solution will contain a precipitate. Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8. Be cautious of vigorous CO₂ evolution.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization from ethyl acetate/hexane.

    • Expected Outcome: A pale yellow or beige solid. Typical yield: 7.9 g (79%).

Step 3: 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (Final Product)
  • Principle: The amide carbonyl of the lactam is completely reduced to a methylene group (-CH₂-) using the powerful reducing agent lithium aluminum hydride (LiAlH₄). This reaction must be performed under strictly anhydrous conditions.[6][7]

  • Materials:

    Reagent MW ( g/mol ) Amount Moles (mmol) CAS No.
    Lactam Intermediate 2 191.23 5.0 g 26.14 N/A
    Lithium Aluminum Hydride 37.95 2.98 g 78.42 (3.0 eq) 16853-85-3
    Tetrahydrofuran (THF, anhyd.) - 200 mL - 109-99-9
    Deionized Water 18.02 3.0 mL - 7732-18-5

    | 15% NaOH (aq) | - | 3.0 mL | - | - |

  • Protocol:

    • Set up a 500 mL three-neck round-bottom flask, flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. Equip the flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

    • To the flask, add lithium aluminum hydride (2.98 g, 78.42 mmol) and 100 mL of anhydrous THF via cannula. Stir the suspension.

    • Dissolve the lactam (5.0 g, 26.14 mmol) in 100 mL of anhydrous THF in a separate flame-dried flask.

    • Transfer the lactam solution to the LiAlH₄ suspension via cannula slowly over 30 minutes. The reaction is exothermic.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

    • Cool the reaction to 0°C in an ice bath.

    • Quenching (Fieser Workup): This procedure must be performed slowly and cautiously behind a blast shield.

      • Slowly and dropwise, add 3.0 mL of deionized water. Vigorous hydrogen gas evolution will occur.

      • Next, add 3.0 mL of 15% aqueous sodium hydroxide solution dropwise.

      • Finally, add 9.0 mL of deionized water dropwise.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 1 hour. A granular white precipitate of aluminum salts will form.

    • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

    • The product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane containing 1% triethylamine to prevent streaking).

    • Expected Outcome: A pale yellow oil or low-melting solid. Typical yield: 3.9 g (85%).

Summary of Results

StepTransformationKey ReagentsTypical YieldProduct Description
1 Ketone to OximeNH₂OH·HCl, NaOAc94%White crystalline solid
2 Oxime to LactamPolyphosphoric Acid79%Pale yellow solid
3 Lactam to AmineLiAlH₄85%Pale yellow oil

References

  • Sigma-Aldrich. 7-Methoxy-1-tetralone 99%. (Retrieved Jan 2026).

  • Master Organic Chemistry. Beckmann Rearrangement. (Retrieved Jan 2026).

  • Wikipedia. Beckmann rearrangement. (Retrieved Jan 2026).

  • Master Organic Chemistry. Reduction of Amides to Amines. (Retrieved Jan 2026).

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (Feb 2023).

  • S. R. Chemler, et al. Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. J. Org. Chem. 2019, 84 (1), 439–447.

  • Chemistry LibreTexts. Beckmann Rearrangement. (Jan 2023).

  • Google Patents. Method for preparing 1-tetralone oxime. CN104926688A. (Retrieved Jan 2026).

  • Organic Chemistry Portal. Beckmann Rearrangement. (Retrieved Jan 2026).

  • Chemistry LibreTexts. Schmidt Reaction. (Jan 2023).

  • Wikipedia. Lithium aluminium hydride. (Retrieved Jan 2026).

Sources

Application Notes and Protocols for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzazepine Derivative

The compound 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine belongs to the benzazepine class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. While specific cell culture applications for this particular methoxy-substituted tetrahydrobenzazepine are not yet extensively documented in publicly available literature, the chemical architecture suggests a strong potential for biological activity, warranting investigation by researchers in drug discovery and cell biology.

Derivatives of the broader benzazepine and benzodiazepine families are known to interact with a variety of cellular targets, leading to applications in neuroscience and oncology. For instance, certain benzazepines are recognized as ligands for dopamine and serotonin receptors, playing a role in neuropsychiatric conditions.[1][2] Others have demonstrated potent anticonvulsant properties.[3][4][5][6] Moreover, some structurally related compounds have been explored as anticancer agents, capable of inducing apoptosis and inhibiting key enzymes like PARP-1.[7][8]

This document serves as a detailed guide for researchers, scientists, and drug development professionals to explore the cell culture applications of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. We will provide a scientifically grounded framework for initial screening, including detailed protocols and data interpretation strategies, based on the inferred potential of this compound from its structural analogs.

Postulated Biological Activities and Potential Cell Culture Applications

Based on the known bioactivities of structurally related compounds, we can hypothesize several avenues for investigation for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Applications in Neuroscience Research

The benzazepine core is a privileged scaffold for CNS-active compounds. Therefore, a primary area of investigation for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is its effect on neuronal and glial cells.

  • Modulation of Neuronal Viability and Function: The compound could potentially modulate neuronal health, survival, or function. This can be investigated in primary neuronal cultures or in immortalized neuronal cell lines (e.g., SH-SY5Y, PC12).

  • Neuroprotection or Neurotoxicity: It is crucial to determine if the compound exhibits protective effects against common neurotoxic insults (e.g., glutamate-induced excitotoxicity, oxidative stress) or if it is inherently toxic to neuronal cells.

  • Neurite Outgrowth and Synaptogenesis: The compound could influence neuronal differentiation and the formation of synaptic connections, which can be assessed by neurite outgrowth assays and analysis of synaptic protein expression.

  • Dopaminergic and Serotonergic System Modulation: Given that related compounds interact with dopamine and serotonin receptors, investigating the effect of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine on cell lines expressing these receptors (e.g., HEK293 cells transfected with specific receptor subtypes) could reveal its potential as a modulator of these systems.

Applications in Cancer Research

Several heterocyclic compounds, including some benzazepine derivatives, have been identified as potential anticancer agents.[7][8][9] Therefore, screening 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine for anticancer activity is a logical line of inquiry.

  • Cytotoxicity and Anti-proliferative Effects: The primary screen in cancer research is to assess the compound's ability to kill cancer cells or inhibit their proliferation. A panel of cancer cell lines from different tissues (e.g., breast, lung, colon, glioblastoma) should be used to determine the spectrum of activity.

  • Induction of Apoptosis: A hallmark of many chemotherapeutic agents is the induction of programmed cell death (apoptosis). Investigating whether the compound activates apoptotic pathways is a critical next step after observing cytotoxicity.

  • Cell Cycle Arrest: The compound may exert its anti-proliferative effects by arresting the cell cycle at specific checkpoints.

  • Mechanism of Action Studies: If the compound shows promising anticancer activity, further studies could explore its molecular target. Based on related compounds, potential mechanisms could include PARP inhibition or modulation of key signaling pathways involved in cancer cell survival and proliferation.

Experimental Protocols: A Step-by-Step Guide for Initial Screening

The following protocols provide a robust framework for the initial characterization of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine in cell culture.

Protocol 1: Assessment of Cytotoxicity and Cell Viability

This protocol uses a resazurin-based assay (e.g., PrestoBlue™ or alamarBlue®) to assess cell viability. The assay measures the reducing potential of viable cells.

Materials:

  • 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Cell line(s) of interest (e.g., SH-SY5Y for neuroscience, MCF-7 for cancer)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine stock solution in complete medium. A common starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin for cancer cells, staurosporine for neuronal cells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the compound concentration and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM
Incubation Time24, 48, 72 hours
Vehicle ControlDMSO (e.g., <0.1%)

Workflow Diagram:

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 24-72h C->D E Add resazurin reagent D->E F Incubate for 1-4h E->F G Measure fluorescence F->G H Calculate IC50 G->H Apoptosis_Analysis cluster_0 Cell Populations cluster_1 Flow Cytometry Quadrants Viable Viable Annexin V- / PI- EarlyApoptotic Early Apoptotic Annexin V+ / PI- Viable->EarlyApoptotic Treatment LateApoptotic Late Apoptotic/Necrotic Annexin V+ / PI+ EarlyApoptotic->LateApoptotic Progression Necrotic Necrotic Annexin V- / PI+ Q3 Q3: Viable Q4 Q4: Early Apoptotic Q2 Q2: Late Apoptotic Q1 Q1: Necrotic

Caption: Quadrant analysis of apoptosis by Annexin V/PI flow cytometry.

Protocol 3: Neurite Outgrowth Assay

This protocol is for assessing the effect of the compound on neuronal differentiation, using a cell line like PC12 or SH-SY5Y.

Materials:

  • Differentiating medium (e.g., low-serum medium with NGF for PC12 cells or retinoic acid for SH-SY5Y cells)

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed cells on coated plates (e.g., collagen or poly-L-lysine).

    • Replace the growth medium with differentiating medium containing various concentrations of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

  • Image Acquisition:

    • After 2-5 days of incubation, capture images of the cells using a phase-contrast microscope.

  • Quantification:

    • Using image analysis software, measure the length of neurites. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.

    • Count the number of cells with neurites and the total number of cells to determine the percentage of differentiated cells.

Expected Outcomes and Interpretation:

OutcomeInterpretationNext Steps
Increased neurite length/number Potential to promote neuronal differentiationInvestigate underlying signaling pathways (e.g., MAPK/ERK, PI3K/Akt)
Decreased neurite length/number Potential neurotoxic or anti-differentiative effectAssess cell viability at the same concentrations
No significant change No effect on neurite outgrowth under these conditionsConsider other neuronal models or endpoints

Concluding Remarks and Future Directions

The provided application notes and protocols offer a foundational strategy for elucidating the bioactivity of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine in cell culture. Based on the initial screening results, further mechanistic studies can be designed. For instance, if the compound shows promising anticancer activity, investigations into its effect on specific signaling pathways (e.g., by Western blotting for key pathway proteins) or its potential as a PARP inhibitor would be warranted. In the context of neuroscience, receptor binding assays or electrophysiological studies could be employed to understand its mechanism of action. The systematic approach outlined here will enable researchers to efficiently characterize this novel compound and unlock its potential for therapeutic applications.

References

  • Synthesis of Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as Antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic Acid (AMPA) Receptors. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydrod[7][10]iazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PubMed Central. Available at: [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. National Institutes of Health. Available at: [Link]

  • Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • 8-Methoxy-1,3,4,5-Tetrahydro-2H-Benzo[B]D[10][11]iazepin-2-One. MySkinRecipes. Available at: [Link]

  • Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. PubMed. Available at: [Link]

  • Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. PubMed. Available at: [Link]

  • Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: Preliminary cDNA microarray studies. ResearchGate. Available at: [Link]

  • Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones. ResearchGate. Available at: [Link]

  • [Derivatives of 2,3,4,5,-tetrahydro-1H-pyrido-(3,2-b)azepine and 2,3,4,5-tetrahydro-1H-pyrido(2,3-b)azepine and their corresponding lactams. II. Synthesis and pharmacologic study of their psychotropic activity]. PubMed. Available at: [Link]

  • 8-methoxy-2,3,4,5-tetrahydro-1h-benzo[c]azepine. PubChemLite. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF FEW 2-(SUBSTITUTED ARYL)-4-(HETEROARYL)-2,3-DIHYDRO-1H-1,5-BENZODIAZEPINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[ 11 C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([ 11 C]SCH 23390). NCBI. Available at: [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]

  • Carbamazepine. PubChem. Available at: [Link]

  • Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. PubMed. Available at: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f]t[7][10][12]riazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. Available at: [Link]

  • (PDF) Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. ResearchGate. Available at: [Link]

  • CAS 247133-22-8 8-METHOXY-2,3,4,5-TETRAHYDRO-1H-BENZO[C]AZEPINE. A2W Pharma. Available at: [Link]

Sources

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Research Tool for Probing Neuromodulatory Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Benzazepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry and neuroscience. Its structural motif is found in a variety of neuroactive compounds, demonstrating a remarkable capacity to interact with key G-protein coupled receptors (GPCRs) that govern mood, cognition, and behavior. Notably, derivatives of the related 1H-3-benzazepine have yielded selective ligands for dopamine D1 receptors, such as the antagonist SCH 23390, which has been instrumental in elucidating the role of this receptor subtype in various neuropsychiatric conditions.[1] Furthermore, the parent compound, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, has been identified as an agonist of the 5HT2C serotonin receptor, a target implicated in appetite, mood, and addiction.[2]

This document serves as a detailed guide for researchers and drug development professionals on the utilization of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a novel research tool. While this specific derivative is not extensively characterized in the public domain, its structural similarity to other known neuroactive benzazepines suggests a high probability of interaction with dopaminergic and serotonergic systems. These application notes and protocols are designed to provide a comprehensive framework for the systematic investigation of its pharmacological profile and its potential applications in dissecting neural circuits and disease mechanisms.

Physicochemical Properties and Synthesis Overview

The successful application of any chemical probe begins with a thorough understanding of its physical and chemical properties, as well as a reliable synthetic route for its procurement.

Synthesis Considerations

The synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold has been approached through various synthetic strategies. One common method involves a Dieckmann condensation to form the seven-membered ring, followed by reduction of the resulting ketone.[3] More contemporary approaches have utilized ring-closing metathesis (RCM) to construct the azepine ring system.[3] The introduction of the 8-methoxy substituent can be achieved by starting with a correspondingly substituted aniline precursor. Researchers should consult the organic chemistry literature for detailed synthetic procedures for analogous compounds to devise a suitable route.[3][4]

Physicochemical Data

For novel compounds, computational methods can provide valuable initial estimates of key physicochemical properties that influence solubility, membrane permeability, and overall druglikeness.

PropertyPredicted ValueSignificance in Neuroscience Research
Molecular Weight ~191.26 g/mol Low molecular weight is favorable for oral bioavailability and blood-brain barrier penetration.
logP (Octanol/Water) ~2.5An optimal logP range (1-3) suggests good passive diffusion across the blood-brain barrier.
Topological Polar Surface Area (TPSA) ~21.2 ŲA low TPSA is generally associated with better CNS penetration.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Note: These values are estimates and should be experimentally verified.

Hypothesized Biological Targets and Rationale

Based on the pharmacology of structurally related compounds, we can formulate a logical hypothesis for the primary biological targets of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The parent compound's activity at the 5HT2C receptor and the prevalence of dopamine receptor ligands within the broader benzazepine class suggest that this compound is likely to interact with one or more monoamine GPCRs.[1][2]

The 8-methoxy substitution can significantly influence receptor affinity and selectivity. This substituent may enhance binding to specific serotonin or dopamine receptor subtypes. Therefore, initial screening should focus on these two major neurotransmitter systems.

G cluster_0 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine cluster_1 Potential Primary Targets cluster_2 Downstream Signaling Pathways cluster_3 Potential Cellular & Behavioral Outcomes Compound 8-Methoxy-THBA D_receptors Dopamine Receptors (D1, D2, D3, D4, D5) Compound->D_receptors Hypothesized Interaction 5HT_receptors Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, etc.) Compound->5HT_receptors Hypothesized Interaction cAMP cAMP Modulation (Gs/Gi coupled) D_receptors->cAMP 5HT_receptors->cAMP PLC Phospholipase C Activation (Gq coupled) 5HT_receptors->PLC Neuronal_Excitability Modulation of Neuronal Excitability cAMP->Neuronal_Excitability PLC->Neuronal_Excitability Behavioral_Changes Behavioral Changes (e.g., locomotion, anxiety) Neuronal_Excitability->Behavioral_Changes

Hypothesized mechanism of action for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Protocols for Pharmacological Characterization

A systematic approach is essential to elucidate the pharmacological profile of this novel research tool. The following protocols provide a starting point for in vitro characterization.

Protocol 1: In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine for a panel of dopamine and serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., D1, D2, D3, D4, D5, 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligands specific for each receptor subtype (e.g., [³H]SCH 23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (test compound).

  • Non-specific binding inhibitors (e.g., unlabeled antagonists).

  • Assay buffer (specific to each receptor).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at a specific temperature and for a duration optimized for each receptor subtype (e.g., 60 minutes at 25°C).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assays (Example: cAMP Assay for Gs/Gi-Coupled Receptors)

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and efficacy of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine at Gs or Gi-coupled receptors (e.g., D1, D5, 5-HT1A).

Materials:

  • HEK293 cells stably expressing the receptor of interest.

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Test compound.

  • Reference agonist and antagonist for the receptor.

  • Forskolin (for Gi-coupled assays).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.

  • Agonist Mode:

    • Replace the culture medium with assay buffer.

    • Add the test compound at various concentrations.

    • Incubate for a specified time (e.g., 30 minutes at 37°C).

  • Antagonist Mode (for Gi-coupled receptors):

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a known concentration of a reference agonist (e.g., EC80) and forskolin to stimulate cAMP production.

    • Incubate for a specified time.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.

Protocols for Preliminary In Vivo Assessment

Once the in vitro profile is established, preliminary in vivo studies can provide insights into the compound's effects on behavior and its potential therapeutic applications.

G cluster_0 Behavioral Assays Start Select Animal Model (e.g., C57BL/6 Mice) Dose_Prep Prepare Compound Formulation (e.g., in saline/DMSO) Start->Dose_Prep Dose_Range Dose-Range Finding Study (Assess acute toxicity and tolerability) Dose_Prep->Dose_Range Behavioral_Testing Behavioral Testing Battery Dose_Range->Behavioral_Testing Open_Field Open Field Test (Locomotor activity, anxiety) Behavioral_Testing->Open_Field EPM Elevated Plus Maze (Anxiety-like behavior) Behavioral_Testing->EPM Forced_Swim Forced Swim Test (Antidepressant-like effects) Behavioral_Testing->Forced_Swim Data_Analysis Data Analysis and Interpretation Open_Field->Data_Analysis EPM->Data_Analysis Forced_Swim->Data_Analysis

Workflow for preliminary in vivo behavioral screening.

Protocol 3: Murine Open Field Test

Objective: To assess the effects of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine on locomotor activity and anxiety-like behavior in mice.

Materials:

  • Open field apparatus (a square arena with video tracking capabilities).

  • Adult male C57BL/6 mice.

  • Test compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration.

  • Vehicle control.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound or vehicle to the mice. A typical dosing schedule would be 30 minutes prior to testing for i.p. administration.

  • Testing: Place each mouse individually into the center of the open field arena and record its activity for a set period (e.g., 10-30 minutes).

  • Data Collection: The video tracking system should record parameters such as:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

  • Data Analysis: Compare the data from the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A decrease in the time spent in the center zone is indicative of anxiogenic-like effects, while an increase suggests anxiolytic-like effects. Total distance traveled is a measure of general locomotor activity.

Data Interpretation and Future Directions

The data generated from these protocols will provide a foundational understanding of the pharmacological properties of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

  • High affinity and functional potency at a specific receptor subtype would establish this compound as a selective tool for studying that receptor's role in the brain.

  • Activity at multiple receptors would classify it as a multi-target ligand, which could be useful for investigating the interplay between different neurotransmitter systems.

  • Significant behavioral effects in vivo , correlated with the in vitro data, would validate its use in animal models of neuropsychiatric disorders.

Future research could involve more advanced techniques such as electrophysiology to study its effects on neuronal firing, or positron emission tomography (PET) imaging with a radiolabeled version of the compound to investigate receptor occupancy in the living brain.

By following this systematic approach, researchers can effectively characterize 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine and unlock its potential as a valuable research tool for advancing our understanding of neuroscience.

References

  • MySkinRecipes. 8-Methoxy-1,3,4,5-Tetrahydro-2H-Benzo[B][5][6]Diazepin-2-One. Available at: [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. Available at: [Link]

  • Gatta, F., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 809. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][5][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 597. Available at: [Link]

  • Deady, L. W., et al. (1981). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 24(3), 292-296.
  • Deady, L. W., et al. (1983). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Australian Journal of Chemistry, 36(8), 1645-1651.
  • Caron, L., et al. (2020). Preparation of 3,5-methanobenzo[b]azepines: a sp3-rich Quinolone Isostere. ChemRxiv. Available at: [Link]

  • O'Brien, P., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6489-6498. Available at: [Link]

  • Li, J., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research, 16(1), 187. Available at: [Link]

  • National Center for Biotechnology Information. (R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). In: Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • PubChem. Carbamazepine. Available at: [Link]

  • Soares-da-Silva, P., et al. (2004). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Journal of Medicinal Chemistry, 47(23), 5585-5596.
  • Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Available at: [Link]

Sources

Topic: Purification Strategies for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Introduction: The Imperative for Purity

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a key heterocyclic scaffold. Its derivatives are integral to medicinal chemistry and drug discovery programs, often serving as precursors to pharmacologically active agents.[1] The reliability and reproducibility of downstream applications, whether in biological screening or advanced synthetic derivatization, are directly contingent on the purity of this starting material. Impurities stemming from its synthesis—such as unreacted starting materials, intermediates from incomplete ring closure, or byproducts from reduction steps—can lead to ambiguous results and compromise research outcomes.[2]

This guide provides a comprehensive overview and detailed protocols for the purification of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explain the underlying principles, enabling scientists to adapt these methods to their specific impurity profiles and scale requirements.

Foundational Knowledge: Physicochemical Profile and Impurity Landscape

A successful purification strategy begins with an understanding of the target molecule's properties and the likely nature of accompanying impurities.

Physicochemical Properties

The properties of the target compound dictate the selection of appropriate purification techniques. 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a moderately lipophilic, basic compound, making it amenable to a range of chromatographic and crystallization methods.

PropertyValueSource & Significance
Molecular FormulaC₁₁H₁₅NO-
Molecular Weight177.24 g/mol (Calculated)
AppearanceExpected to be a solid at room temperature.[3]
XLogP3-AA~1.8 - 2.1[4] (Value for parent/isomeric scaffolds) Indicates moderate lipophilicity, suitable for both normal-phase and reversed-phase chromatography.
Hydrogen Bond Donor1 (from the secondary amine)Influences solubility and interaction with polar stationary phases.
Hydrogen Bond Acceptor2 (from the nitrogen and oxygen atoms)Influences solubility and interaction with protic solvents.
Anticipated Impurity Profile

Based on common synthetic routes for benzazepines, such as Beckmann rearrangement of α-tetralone oximes or intramolecular Friedel-Crafts reactions, the crude product may contain:[2][5]

  • Unreacted Starting Materials: e.g., the corresponding tetralone or aniline precursors.

  • Reaction Intermediates: Such as the oxime intermediate or uncyclized amino acids/esters.

  • Isomeric Byproducts: Impurities with different substitution patterns on the aromatic ring.

  • Over-reduction/Oxidation Products: Depending on the specific reagents used.

  • Inorganic Salts: Remnants from the reaction workup (e.g., lithium or aluminum salts).

Strategic Purification Workflow

A multi-step approach is typically required to achieve high purity (>99.5%). The initial bulk purification aims to remove major impurities and inorganic salts, while a final polishing step isolates the target compound from closely related structural analogs.

Purification_Workflow cluster_0 Purification Strategy Crude Crude Synthetic Product (Target + Impurities) Bulk_Purification Step 1: Bulk Purification (Removes gross impurities) Crude->Bulk_Purification e.g., Flash Chromatography or Recrystallization Polishing Step 2: High-Purity Polishing (Removes trace impurities) Bulk_Purification->Polishing e.g., Preparative HPLC QC Quality Control (HPLC, NMR, MS) Polishing->QC Final_Product Pure Compound (>99.5%) (Verified by QC) QC->Final_Product

Caption: General purification workflow for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Experimental Protocols

The following protocols are presented in order of increasing resolving power. The choice of method depends on the initial purity of the crude material and the final purity required.

Protocol 1: Bulk Purification via Flash Column Chromatography

This is the workhorse technique for removing impurities with significantly different polarities from the target compound. It is rapid, cost-effective, and highly scalable. The choice of an ethyl acetate/petroleum ether (or hexane) system is based on successful purification of similar benzazepine analogs.[1]

Principle of Causality: Normal-phase chromatography separates compounds based on their polarity. The stationary phase (silica gel) is highly polar, while the mobile phase is non-polar. Polar compounds interact more strongly with the silica and elute later, while non-polar compounds travel through the column more quickly. By gradually increasing the polarity of the mobile phase (the "gradient"), we can selectively elute compounds based on this interaction strength.

Step-by-Step Methodology:

  • Slurry Preparation:

    • Dry-load the crude product for best resolution. To do this, dissolve a sample of the crude material (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 2-3 times the mass of silica gel to the solution.

    • Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing:

    • Select a column size appropriate for the sample mass (a general rule is a 40:1 to 100:1 ratio of silica gel mass to crude product mass).

    • Pack the column with silica gel using the desired mobile phase (starting with 100% petroleum ether or hexane). Ensure the packed bed is stable and free of cracks or air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate over 10-15 column volumes. The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC).

    • Collect fractions and monitor their composition using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Data Summary Table:

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Industry standard for cost-effective, high-capacity normal-phase separation.
Mobile Phase Gradient of Ethyl Acetate in Petroleum Ether/HexaneProvides good separation for moderately polar compounds. The gradient allows for elution of a range of impurities.[1]
Sample Loading Dry LoadingPrevents solvent effects that can cause band broadening and poor separation.
Monitoring TLC with UV visualization (254 nm) and/or a potassium permanganate stainAllows for rapid, real-time tracking of the separation.
Protocol 2: Purification via Recrystallization

If the crude product is semi-crystalline and has a purity of >85-90%, recrystallization can be an excellent and highly scalable method for achieving high purity. This technique relies on the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Principle of Causality: The solubility of most solids increases with temperature. In a successful recrystallization, a solvent is chosen in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Upon cooling a saturated solution, the target compound crystallizes out, leaving the impurities behind in the solution (mother liquor).[6][7]

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of the material into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound readily.

    • Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the boiling point.

    • Allow the solutions to cool slowly to room temperature, then in an ice bath. The formation of high-quality crystals indicates a good solvent system.

  • Recrystallization (Scale-Up):

    • Place the crude material in an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved.

    • Optional Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Protocol 3: High-Purity Polishing via Preparative HPLC

For achieving the highest levels of purity (>99.5%), required for pharmaceutical applications, preparative reversed-phase HPLC is the definitive method. This protocol is developed by first optimizing a separation on an analytical scale and then scaling up the conditions.[8]

Principle of Causality: In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). Non-polar (lipophilic) compounds interact more strongly with the stationary phase and elute later. The basic nitrogen in the benzazepine scaffold will be protonated at acidic pH, improving peak shape and solubility in the aqueous mobile phase. A volatile buffer like formic acid or trifluoroacetic acid (TFA) is used because it can be easily removed from the collected fractions by lyophilization.[8]

HPLC_Development cluster_1 HPLC Method Development Logic Scout 1. Analytical Scouting (Small Column, Fast Gradient) Optimize 2. Method Optimization (Adjust Gradient for Resolution) Scout->Optimize Refine separation Load 3. Loading Study (Determine Max Sample Load) Optimize->Load Maximize throughput ScaleUp 4. Scale to Preparative (Adjust Flow Rate & Volume) Load->ScaleUp Apply scaling factors

Caption: Logical workflow for scaling an analytical HPLC method to a preparative scale.

Step-by-Step Methodology:

  • Analytical Method Development:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time.

    • Optimization: Adjust the gradient around the elution point of the target compound to maximize resolution from nearby impurities.

  • Scale-Up Calculations:

    • Once the analytical method is optimized, scale the flow rate and injection volume for the preparative column using established formulas.[8] The goal is to maintain the same linear velocity of the mobile phase.

    • Flow Rate Scaling:Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)

    • Injection Volume Scaling:Inj_prep = Inj_analyt * (ID_prep² / ID_analyt²)

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Dissolve the sample (from bulk purification) in a solvent compatible with the mobile phase (e.g., DMSO or mobile phase A/B mixture) at the highest possible concentration without causing precipitation.

    • Inject the calculated sample volume.

    • Run the scaled-up gradient and collect fractions corresponding to the target peak using a fraction collector triggered by UV absorbance.

  • Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize (freeze-dry) the remaining aqueous solution to remove water and the volatile formic acid buffer, yielding the pure compound as its formate salt.

Data Summary Table:

ParameterAnalytical ScalePreparative Scale Example
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Vol. 10 µL~210 µL (adjust based on loading study)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Detector UV at 254 nmUV at 254 nm

Purity Assessment and Quality Control

The final purity must be confirmed using orthogonal analytical techniques.

  • Analytical HPLC: Use the optimized analytical method to confirm purity is >99.5% by peak area.

  • ¹H and ¹³C NMR: Confirm the chemical structure and identify any residual solvent or structural impurities.

  • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

References

  • Lennon, T., & Henderson, A. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Available at: [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.
  • S. Razzaq, et al. (2020). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E. Available at: [Link]

  • A. T. M. G. Sarwar, et al. (2018). Synthesis and crystallization. IUCrData. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of poor aqueous solubility during in vitro experimentation. As a substituted tetrahydro-benzazepine, this compound possesses physicochemical characteristics—namely a lipophilic core and a basic amine group—that require careful consideration for achieving true, stable solutions in biological assays.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) based on established principles of medicinal chemistry and formulation science. Our goal is to empower you with the causal understanding and practical protocols necessary to generate reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: My 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine powder will not dissolve when added directly to my aqueous assay buffer (e.g., PBS or cell culture media). What is the correct first step?

A: Direct dissolution of moderately to highly lipophilic compounds in aqueous media is rarely successful and can lead to the formation of non-uniform suspensions. The standard and mandatory first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for this purpose due to its high solubilizing power for a wide range of organic molecules.[1]

Q2: I successfully dissolved the compound in 100% DMSO, but I see a cloudy precipitate immediately after diluting it into my cell culture medium. What is happening?

A: This is a classic and expected phenomenon known as "precipitation upon dilution." Your compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous assay buffer. When the stock is diluted, the solvent environment abruptly changes from organic to aqueous, causing the compound's solubility to drop dramatically and the compound to crash out of solution. The key is to ensure the final concentration in your assay does not exceed the compound's maximum aqueous solubility under those specific conditions (pH, temperature, protein content).

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A: While cell-line dependent, a general rule is to keep the final concentration of DMSO at or below 0.5%, with an ideal target of ≤0.1% to minimize solvent-induced artifacts.[2][3] Some sensitive assays or cell types may require even lower concentrations. Crucially, a "vehicle control" containing the same final concentration of DMSO without the test compound must be run in parallel in all experiments. [3][4] This allows you to differentiate the effects of your compound from the effects of the solvent itself.

Q4: Can I use sonication or vortexing to force the compound into my aqueous buffer?

A: This is strongly discouraged as a primary solubilization method. While mechanical agitation can temporarily disperse particles, it often creates a supersaturated and thermodynamically unstable solution or a fine suspension of undissolved particles. Such preparations can lead to high variability in experiments and inaccurate concentration-response curves, as the true dissolved concentration is unknown and likely to change over time.

Section 2: In-Depth Troubleshooting & Solubilization Protocols

This section provides structured, step-by-step guidance for systematically addressing solubility issues.

Guide 1: Foundational Protocol - Preparing a Validated DMSO Stock Solution

The integrity of your experiments begins with a properly prepared and validated stock solution.

Protocol 1: DMSO Stock Preparation

  • Determine Target Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume needed for subsequent dilutions.

  • Weigh Compound: Accurately weigh the desired amount of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine powder using an analytical balance.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%).

  • Facilitate Dissolution: Vortex vigorously. If needed, gentle warming in a water bath (37°C) for a few minutes can aid dissolution.

  • Visual Confirmation: Ensure the solution is perfectly clear and free of any visible particulates. This is your primary stock solution.

  • Storage: Store in small aliquots in tightly sealed vials at -20°C or -80°C to prevent moisture absorption and degradation. DMSO is hygroscopic, meaning it can draw water from the air, which can lower the solubility of your compound over time.[4]

Guide 2: Systematic Approach to Overcoming Precipitation Upon Dilution

If you observe precipitation after diluting your DMSO stock, follow this decision-making workflow.

G start Precipitation Observed Upon Dilution of DMSO Stock check_conc Is the final concentration absolutely necessary? start->check_conc lower_conc Strategy 1: Lower the Final Concentration check_conc->lower_conc No ph_mod Strategy 2: pH Modification (for cell-free assays or robust cell lines) check_conc->ph_mod Yes retest Retest for Precipitation lower_conc->retest retest->ph_mod Precipitates success Proceed to Experiment (with appropriate vehicle controls) retest->success Soluble retest2 Retest for Precipitation ph_mod->retest2 retest2->success Soluble cyclo Strategy 3: Cyclodextrin Complexation (Excellent for cell-based assays) retest2->cyclo Precipitates retest3 Retest for Precipitation retest3->success Soluble verify Proceed to Guide 3: Verify True Solubilized Concentration retest3->verify Precipitates (Define Max Achievable Conc.) cyclo->retest3

Caption: Decision workflow for troubleshooting precipitation.

Strategy 1: Lower the Final Concentration

The simplest solution is often to work at a lower concentration. Determine if the high concentration is essential for your experimental window. Often, biological activity can be observed at concentrations that are well within the compound's aqueous solubility limit.

Strategy 2: pH Modification

  • Scientific Rationale: 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine contains a secondary amine group. Amines are basic and can be protonated in acidic conditions to form a more water-soluble salt.[5][6] The solubility of such compounds is strongly pH-dependent.[7]

  • Best For: Cell-free assays (e.g., enzyme inhibition, receptor binding) where the buffer pH can be controlled without affecting biological components. It can be used in cell-based assays only if the cells can tolerate a slightly acidic pH for the duration of the experiment.

  • Protocol 2: Acidic Buffer Solubilization

    • Prepare your assay buffer and adjust the pH to a value between 4.0 and 6.5.

    • Perform the serial dilution of your DMSO stock into this pH-adjusted buffer.

    • Observe for precipitation.

    • Critical Note: Always measure the final pH of your solution after adding the compound, as the compound itself can slightly alter the pH.

Strategy 3: Cyclodextrin Complexation

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble molecules, like our benzazepine derivative, forming an "inclusion complex" that has significantly enhanced aqueous solubility and stability.[][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro use.[8]

  • Best For: Cell-based assays, as cyclodextrins are generally well-tolerated by cells and are effective at physiological pH.

  • Protocol 3: HP-β-CD Complexation

    • Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your desired aqueous buffer.

    • Add a small aliquot of your concentrated DMSO stock of the compound directly to the HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (start with 100:1 or greater).

    • Vortex or sonicate the mixture for 15-30 minutes to facilitate complex formation.

    • Use this compound-cyclodextrin complex solution as your top concentration for serial dilutions in the main assay buffer.

    • Vehicle Control: The vehicle control for this experiment must contain the identical final concentration of HP-β-CD and DMSO.

G cluster_0 Before Complexation cluster_1 Cyclodextrin Complexation cluster_2 After Complexation compound Hydrophobic Compound (Poorly Soluble) water Aqueous Environment compound->water Precipitates cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex cd->complex Forms cd_label Encapsulation compound_in_cd Compound complex_in_water Soluble Inclusion Complex water2 Aqueous Environment complex_in_water->water2 Dissolves

Caption: Mechanism of cyclodextrin-mediated solubilization.

Guide 3: Essential Verification - Is Your Compound Actually in Solution?

Visual clarity is not sufficient proof of dissolution. Microcrystals or amorphous precipitates may be present but invisible to the naked eye. A simple, robust method to determine the true (thermodynamic) solubility under your final assay conditions is required.[11]

Protocol 4: The Centrifugation Assay for Solubility Verification

  • Prepare Sample: Prepare your final desired concentration of the compound in the exact assay buffer/medium you will use in your experiment (including any serum, additives, and solubilizing agents).

  • Equilibrate: Incubate the sample under the same conditions as your experiment (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 1-24 hours) to allow it to reach equilibrium.

  • Pellet Precipitate: Centrifuge the sample at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any undissolved material.

  • Sample Supernatant: Carefully collect an aliquot from the middle of the supernatant, being extremely cautious not to disturb the pellet at the bottom.

  • Quantify: Analyze the concentration of the compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Compare: Compare the measured concentration to the intended (nominal) concentration.

Data Interpretation Table

ResultInterpretationAction Required
Measured Conc. ≈ Nominal Conc.The compound is fully dissolved and stable at this concentration.Proceed with the experiment. This is your highest validated soluble concentration.
Measured Conc. < Nominal Conc.The compound has precipitated. The measured value represents the maximum thermodynamic solubility under these specific conditions.Do not use the nominal concentration in your analysis. Use the measured solubility as your highest data point.
Measured Conc. shows high variabilityThe solution is likely unstable or is a fine suspension. The method is not robust.Re-evaluate your solubilization strategy using the workflow in Guide 2.

Section 3: Summary Data & Properties

Table 1: Physicochemical Properties of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine and Related Structures

PropertyValue (for related structures)Implication for Solubility
Molecular FormulaC₁₁H₁₅NO (for 7-methoxy isomer)[12]A relatively small molecule, but with significant non-polar surface area.
Molecular Weight~177.24 g/mol (for 7-methoxy isomer)[12]N/A
Predicted XLogP31.8 (for tetrahydro-benzo[d]azepine)[13]Indicates a degree of lipophilicity, suggesting poor intrinsic aqueous solubility.
Functional GroupsSecondary Amine, Methoxy Ether, Aromatic RingThe amine group provides a handle for pH-dependent solubilization (protonation at acidic pH).[5]
Predicted pKa~5.22 (for tetrahydro-benzo[b]azepine)[14]The compound will be predominantly in its charged, more soluble form at pH values below ~5.2.

References

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. National Center for Biotechnology Information. Retrieved from [Link]

  • Miro, A., Quaglia, F., & Ungaro, F. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1886. [Link]

  • Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]

  • Lee, H., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 66(9), 3429–3437. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Soni, P., & Kumar, L. (2011). Comparative In Vitro Study of Six Carbamazepine Products. Iranian Journal of Pharmaceutical Research, 10(1), 37–42. [Link]

  • Thorat, S., & Gonjari, I. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro-In Vivo Correlations of Carbamazepine Nanodispersions for Application in Formulation Development. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • de Oliveira, R. J., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Conservative Dentistry, 25(4), 416–421. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Al-kassas, R., & Al-Bazzaz, F. (2019). Improved Dissolution Rate of Oxcarbazepine by Centrifugal Spinning: In-Vitro and In-Vivo Implications. Pharmaceutics, 11(11), 558. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4525. [Link]

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79–97. [Link]

  • Ansari, M. J. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 9(4-s), 717-725. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547–560. [Link]

  • Kumar, R., & Siril, P. F. (2014). Ultrafine carbamazepine nanoparticles with enhanced water solubility and rate of dissolution. RSC Advances, 4(89), 48024-48030. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). In Vitro Enzyme Inhibition: Organic Solvent, CYP450, Flavin Monooxgenase. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • Mega Labs. (2022, September 7). DMSO biochemistry [Video]. YouTube. [Link]

  • de Cássia, R., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(15), 4508. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • RJPT. (2019). Solubility and Dissolution Improvement of Carbamazepine by Various Methods. Retrieved from [Link]

  • Avdeef, A., & Tsinman, K. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79–97. [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Retrieved from [Link]

  • SciSpace. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

Sources

Navigating the Labyrinth of Fragmentation: A Troubleshooting Guide for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: The analysis of novel benzazepine derivatives, such as 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, is critical in drug discovery and development. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of these compounds. However, the journey from sample injection to a clean, interpretable spectrum can be fraught with challenges. This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies for the mass spectrometric analysis of this specific benzazepine, focusing on electrospray ionization (ESI) techniques.

Understanding the Molecule: Predicted Fragmentation Behavior

Before delving into troubleshooting, it is crucial to have a theoretical framework for the expected fragmentation of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The structure, with its tetrahydroazepine ring fused to a methoxy-substituted benzene ring, presents several likely fragmentation pathways.

The molecular weight of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is 191.26 g/mol , with a monoisotopic mass of 191.1310 g/mol . In positive ion mode ESI-MS, we would expect to observe the protonated molecule, [M+H]⁺, at an m/z of 192.1383.

The fragmentation of cyclic amines and aromatic compounds is often driven by the stability of the resulting fragments.[1] For our target molecule, key fragmentation pathways are likely to involve the seven-membered azepine ring. Studies on similar heterocyclic systems, such as benzodiazepines, have shown that major fragmentation occurs in the saturated heterocyclic ring.[2]

Expected Fragmentation Pathways:

  • Loss of substituents from the azepine ring: Cleavage of the C-C bonds within the tetrahydroazepine ring can lead to the loss of small neutral molecules like ethene (C₂H₄) or propene (C₃H₆).

  • Ring opening and subsequent fragmentation: The azepine ring can undergo cleavage, followed by further fragmentation.

  • Benzylic cleavage: The bond between the benzene ring and the azepine ring system is a likely point of cleavage, leading to resonance-stabilized fragments.[1]

  • Loss of the methoxy group: The methoxy group on the benzene ring can be lost as a methyl radical (•CH₃) or methanol (CH₃OH) following initial fragmentation.

Below is a diagram illustrating the potential primary fragmentation pathways for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

M [M+H]⁺ m/z 192.14 F1 Loss of C₂H₄ (m/z 164.11) M->F1 - C₂H₄ F2 Loss of C₃H₆ (m/z 150.09) M->F2 - C₃H₆ F3 Benzylic Cleavage (Tropylium-like ion) M->F3 Ring Opening F4 Loss of •CH₃ from Methoxy Group M->F4 - •CH₃ Start Low Signal Intensity / Noisy Baseline LC_Check Check LC System - Pressure fluctuations? - Leaks? Start->LC_Check MS_Source_Check Inspect Ion Source - Dirty spray shield? - Blocked capillary? Start->MS_Source_Check Solvent_Check Evaluate Solvents & Additives - Fresh mobile phase? - Correct additives? Start->Solvent_Check Method_Optimization Optimize MS Method - Dwell time sufficient? - Appropriate scan range? LC_Check->Method_Optimization Tune_Calibrate Tune and Calibrate MS - Is the mass axis correct? - Are detector voltages optimal? MS_Source_Check->Tune_Calibrate Solvent_Check->Method_Optimization Tune_Calibrate->Method_Optimization

Sources

stability testing of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Testing of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Welcome to the technical support guide for the stability testing of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability and integrity of this compound throughout the experimental lifecycle. The structural features of this molecule—a secondary amine within a seven-membered ring and an electron-rich methoxy-substituted benzene ring—present specific stability challenges that require careful consideration.

This guide moves beyond simple protocols to explain the chemical rationale behind each step, empowering you to troubleshoot effectively and maintain the highest standards of scientific integrity. All protocols are grounded in established principles and authoritative guidelines from the International Council for Harmonisation (ICH).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My stock solution of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine shows declining purity over time, even when stored at low temperatures. What are the likely causes and prevention strategies?

A1: Root Cause Analysis & Prevention

The observed degradation, even under standard storage conditions, points to two primary vulnerabilities in the molecule's structure: the secondary amine and the methoxy-substituted aromatic ring.

  • Expertise & Causality:

    • Oxidation of the Secondary Amine: The lone pair of electrons on the nitrogen of the tetrahydroazepine ring makes it a prime target for oxidation. Atmospheric oxygen, or trace peroxides in common solvents like THF or diethyl ether, can initiate this process, leading to the formation of N-oxides or other degradation products. Secondary amines are generally more nucleophilic than primary amines, which can increase their reactivity.[1]

    • Oxidative Demethylation: The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring. This increased electron density makes the ring susceptible to oxidative attack, which can lead to O-demethylation, forming a phenolic derivative, or even ring hydroxylation.[2] Subsequent oxidation of the resulting phenol can lead to the formation of colored quinone-like species.

  • Troubleshooting & Prevention Protocol:

    • Solvent Purity Check: Ensure all solvents used for stock solutions are of high purity (e.g., HPLC or LC-MS grade) and have been tested for peroxides, especially ethers. Use freshly opened bottles of solvent whenever possible.

    • Inert Atmosphere: When preparing and storing solutions, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

    • Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to the solution, but ensure it does not interfere with downstream analytical methods.

    • pH Control: The basicity of the secondary amine (typical pKa of conjugate acid is 9.5-11.0) means the compound's charge state is pH-dependent.[3] While not a direct cause of oxidative degradation, pH can influence solubility and the rate of certain reactions. Store solutions in a buffered system if appropriate for your application, typically around a neutral pH unless experimental conditions dictate otherwise.

Q2: How should I design a forced degradation study to proactively identify potential degradants of this compound?

A2: Designing a Comprehensive Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[4][5] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary, more complex reactions dominating. This process is mandated by regulatory bodies like the ICH.[6][7][8]

  • Expertise & Causality: The conditions are chosen to mimic the environmental stresses a compound might encounter.[9] For 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, we must stress the key functional groups. Acid and base hydrolysis will challenge the ether linkage and the overall structure. Peroxide will aggressively test the oxidative stability of the amine and the activated ring. Heat and light provide the energy for thermally and photolytically driven degradation pathways.

  • Experimental Workflow: The following diagram outlines a standard workflow for conducting a forced degradation study.

  • Recommended Stress Conditions: The following table provides a starting point for stress conditions. The duration should be adjusted to achieve the target degradation level.

Stress ConditionReagent/ConditionTemperatureTime (Initial)Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hPotential cleavage of the methoxy ether linkage.
Base Hydrolysis 0.1 M NaOH60 °C24 - 72 hGenerally more stable, but monitor for unexpected reactions.
Oxidation 3% H₂O₂Room Temp8 - 24 hN-oxidation of the amine, O-demethylation, ring hydroxylation.
Thermal Heat (Solid & Solution)80 °C7 daysAssess intrinsic thermal stability.
Photostability ICH Q1B compliant chamberRoom TempPer ICH Q1BPhotolytic cleavage, oxidation, or rearrangement. [10][11][12]
Q3: My HPLC chromatogram shows poor peak shape and resolution for the parent compound and its degradants. How can I optimize the analytical method?

A3: Optimizing the Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is one that can separate the active compound from all its degradation products and any process impurities. For a basic compound like this, peak tailing is a common issue.

  • Expertise & Causality: The secondary amine in your molecule is basic and will be protonated at acidic pH values (pH < pKa). This positive charge can interact with residual acidic silanol groups on the surface of standard C18 silica columns, leading to ionic interactions that cause peak tailing. Method optimization must focus on minimizing these secondary interactions.

  • Step-by-Step HPLC Method Development Protocol:

    • Column Selection: Start with a modern, high-purity silica C18 column with end-capping to minimize accessible silanol groups. If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (PEG) column.

    • Mobile Phase pH Control: This is the most critical parameter.

      • Prepare a mobile phase with a buffer at a low pH (e.g., 2.5 - 3.5) using formic acid or phosphate buffer. At this pH, the secondary amine will be fully and consistently protonated (R₂NH₂⁺), and the silanol groups on the column will be non-ionized (Si-OH), preventing ionic interactions.

      • Alternatively, use a high pH mobile phase (e.g., pH 9-10) with a suitable buffer (e.g., ammonium bicarbonate) and a pH-stable column. At high pH, the amine will be in its neutral form (R₂NH), minimizing ionic interactions.

    • Organic Modifier: Use acetonitrile or methanol. Acetonitrile often provides sharper peaks and lower backpressure. A gradient elution (e.g., 5% to 95% organic over 20-30 minutes) is essential to elute both polar and non-polar degradants.

    • Temperature Control: Set the column oven to 30-40 °C. Elevated temperatures reduce mobile phase viscosity and can improve peak shape and efficiency.

    • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the parent compound and any observed degradation products, which is invaluable for their identification. [13]

Q4: I suspect the methoxy group is a point of instability. How can I specifically confirm oxidative degradation at this site?

A4: Confirming Oxidative Degradation Pathways

Your suspicion is well-founded. The electron-donating nature of the methoxy group makes it and the aromatic ring it's attached to susceptible to oxidation. [14]Confirming this requires comparing stressed samples to unstressed controls using mass spectrometry.

  • Expertise & Causality: Oxidative attack can manifest in two primary ways:

    • O-demethylation: The methoxy group (-OCH₃) is converted to a hydroxyl group (-OH). This results in a mass change of -14 Da (loss of CH₂).

    • Hydroxylation: A hydroxyl group (-OH) is added to the aromatic ring. This results in a mass change of +16 Da (addition of O).

  • LC-MS Protocol for Degradant Identification:

    • Analyze the sample from your oxidative forced degradation study (using H₂O₂) via a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap).

    • Extract ion chromatograms for the theoretical masses corresponding to the potential degradation products.

      • Parent Mass (M)

      • Demethylated Product (M - 14.01565 Da)

      • Hydroxylated Product (M + 15.99491 Da)

      • N-oxide Product (M + 15.99491 Da) - Note: This has the same mass as hydroxylation.

    • Compare the chromatograms of the stressed and unstressed samples. The appearance of peaks at the expected masses in the stressed sample is strong evidence of these degradation pathways.

    • Use MS/MS fragmentation to confirm the structure. The fragmentation pattern of the parent compound will differ from its degradants. For example, fragmentation of a hydroxylated product will show a different pattern than the N-oxide, helping to distinguish between these isomers.

  • Potential Degradation Pathway Diagram:

    Degradation_Pathway cluster_products Potential Degradation Products Parent 8-methoxy-2,3,4,5-tetrahydro -1H-benzo[b]azepine (M) N_Oxide N-Oxide (M+16) Parent->N_Oxide [O] (Amine Oxidation) Demethylated 8-hydroxy- (O-demethylation) (M-14) Parent->Demethylated [O] (Oxidative Demethylation) Hydroxylated Ring Hydroxylated (M+16) Parent->Hydroxylated [O] (Ring Oxidation)

    Caption: Potential oxidative degradation pathways.

References

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression . (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring . (2006). PubMed. Retrieved January 27, 2026, from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products . (1996). ICH. Retrieved January 27, 2026, from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products . (2003). ICH. Retrieved January 27, 2026, from [Link]

  • Acidity and Basicity of Amines . (2020). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility . (2012). PubMed. Retrieved January 27, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products . (2025). EMA. Retrieved January 27, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products . (1998). EMA. Retrieved January 27, 2026, from [Link]

  • Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice . (2019). PubMed. Retrieved January 27, 2026, from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products . (2003). EMA. Retrieved January 27, 2026, from [Link]

  • A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC . (2018). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 27, 2026, from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products . (1996). FDA. Retrieved January 27, 2026, from [Link]

  • Amines and Heterocycles . (n.d.). Cengage. Retrieved January 27, 2026, from [Link]

  • The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass . (2022). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products . (2025). FDA. Retrieved January 27, 2026, from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products . (1998). EMA. Retrieved January 27, 2026, from [Link]

  • Forced degradation studies on indinavir sulphate and development of a validated specific stability-indicating . (2019). Journal of Drug Delivery and Therapeutics. Retrieved January 27, 2026, from [Link]

  • Nucleophilicity Trends of Amines . (2018). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters . (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography . (2004). DSpace. Retrieved January 27, 2026, from [Link]

  • Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation . (2024). Beilstein Journals. Retrieved January 27, 2026, from [Link]

  • Quality Guidelines . (n.d.). ICH. Retrieved January 27, 2026, from [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products . (n.d.). IKEV. Retrieved January 27, 2026, from [Link]

  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method . (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate . (2015). PMC. Retrieved January 27, 2026, from [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals . (2025). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst . (2012). Hindawi. Retrieved January 27, 2026, from [Link]

  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation . (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds . (2021). Biblioteca Digital do IPB. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Stability and Storage of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine to prevent its degradation. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental results and the overall success of research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine?

A1: To ensure the long-term stability of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a controlled low temperature, and protected from light.

Q2: Why is an inert atmosphere recommended for storage?

A2: The secondary amine in the tetrahydro-1H-benzo[b]azepine ring is susceptible to oxidation.[1] Exposure to atmospheric oxygen can lead to the formation of N-oxide and other degradation products, which can alter the compound's biological activity and purity. Storing under an inert atmosphere minimizes this risk.

Q3: What is the optimal storage temperature?

A3: For long-term storage, it is recommended to keep the compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can introduce moisture and accelerate degradation.

Q4: Is 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine sensitive to light?

A4: The methoxy-substituted aromatic ring in the molecule suggests potential photosensitivity. Aromatic compounds, especially those with electron-donating groups like a methoxy group, can be susceptible to photodegradation.[2][3] Therefore, it is crucial to store the compound in an amber or opaque vial to protect it from light.

Q5: What are the visible signs of degradation?

A5: Degradation may manifest as a change in the physical appearance of the compound, such as a color change (e.g., from white or off-white to yellow or brown), clumping of the solid, or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is essential.

Q6: How can I analytically assess the stability of my sample?

A6: The most reliable way to assess stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] These techniques can separate the parent compound from its degradation products and provide a quantitative measure of purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Issue 1: The compound has changed color.

  • Potential Cause: Color change is a strong indicator of degradation, likely due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Do not use the discolored compound in experiments where purity is critical.

    • Analyze a small sample using a qualified analytical method (e.g., HPLC-UV) to determine the purity and identify potential degradation products.

    • Review your storage conditions. Ensure the container is properly sealed, under an inert atmosphere if possible, and protected from light and heat.

    • If the compound is new, contact the supplier with the lot number and analytical data.

Issue 2: An unknown peak has appeared in my HPLC/GC-MS chromatogram.

  • Potential Cause: The appearance of new peaks is a clear sign of degradation. The nature of the degradation product will depend on the storage conditions.

  • Troubleshooting Steps:

    • Quantify the percentage of the new peak relative to the main compound to assess the extent of degradation. According to regulatory guidelines for pharmaceuticals, degradation of 5-20% is often considered significant in forced degradation studies.[6]

    • Attempt to identify the degradation product using mass spectrometry (MS) or by comparing the retention time with potential known degradation products.

    • Based on the likely identity of the degradant (e.g., an N-oxide or a hydroxylated species), infer the cause of degradation (e.g., exposure to air or light).

    • Implement corrective actions for storage and handling as outlined in this guide.

Issue 3: I have observed a loss of potency or inconsistent results in my experiments.

  • Potential Cause: A decrease in the concentration of the active parent compound due to degradation can lead to a loss of biological activity.

  • Troubleshooting Steps:

    • Immediately re-analyze the purity of the compound from the stock solution being used.

    • If degradation is confirmed, prepare a fresh stock solution from a new, properly stored vial of the compound.

    • To proactively avoid this issue, it is recommended to periodically re-test the purity of stock solutions, especially if they are stored for extended periods.

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale & Potential Consequences of Deviation
Temperature Long-term: ≤ -20°C Short-term: 2-8°CLower temperatures slow down chemical degradation rates. Higher temperatures can accelerate oxidation and other degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)The secondary amine is prone to oxidation. Exposure to oxygen can lead to the formation of N-oxides and other impurities.
Light Protection from light (Amber or opaque vial)The methoxy-aromatic moiety may be photosensitive. Light exposure can induce photodegradation, leading to the formation of various byproducts.[7]
Container Tightly sealed, appropriate for low-temperature storagePrevents exposure to moisture and atmospheric oxygen. Improperly sealed containers can lead to condensation and hydrolysis upon temperature changes.

Hypothetical Degradation Pathways

The following diagram illustrates the potential degradation pathways of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine based on the chemical properties of its functional groups.

A 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine B N-Oxide Derivative A->B Oxidation (O2) C Hydroxylated Aromatic Ring A->C Oxidation/Photodegradation D Ring-Opened Products A->D Hydrolysis (extreme pH) E Quinone-like Structures C->E Further Oxidation caption Potential Degradation Pathways start Suspected Degradation (e.g., color change, new peak) analytical_check Perform Analytical Check (HPLC, GC-MS) start->analytical_check is_degraded Is Degradation Confirmed? analytical_check->is_degraded quantify Quantify Degradation Level is_degraded->quantify Yes no_degradation No Significant Degradation is_degraded->no_degradation No review_storage Review Storage Conditions (Temp, Light, Atmosphere) quantify->review_storage corrective_action Implement Corrective Actions (e.g., discard, re-order, improve storage) review_storage->corrective_action end Problem Resolved corrective_action->end continue_use Continue Use & Monitor no_degradation->continue_use

Caption: Troubleshooting Flowchart

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. [8]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours. [9]4. Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample, using a suitable HPLC-UV/MS or GC-MS method.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to separate 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm and 280 nm) and/or mass spectrometry.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

References

  • Havinga, E. (1973). photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 33(2-3), 349-366.
  • Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.
  • Attia, K. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Scientific reports, 11(1), 5634.
  • Léonard, G. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Le, D. P., & Fitzgerald, R. L. (1996). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of analytical toxicology, 20(6), 481-485.
  • Jain, D., & Basniwal, P. K. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 149-155.
  • Sane, R. T. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 483-489.
  • Libretexts. (2021). 23.
  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16067-16082.
  • Jan, S., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities in Bulk Drug and Capsules. The Thai Journal of Pharmaceutical Sciences, 39(4), 127-140.
  • Musile, G., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(19), 6296.
  • Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia, 63, 1546-1557.
  • Epu, K., & Lepaumier, H. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15.
  • Sravani, G., et al. (2024). Stability Indicating Analytical Method Development And Validation Of Carbamazepine Using UV Spectroscopy. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-6.
  • Galer, P., et al. (2015). Photodegradation of methoxy substituted curcuminoids. Acta chimica slovenica, 62(2), 346-355.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Al-Majnoon, A. A. H. (n.d.). Oxidation of Secondary and Primary Amines. Lecture Note.
  • LCGC International. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Harahap, Y., et al. (2021). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis.
  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent Technologies.
  • Galer, P., et al. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed.
  • Toth, T., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Rao, K. S., et al. (2010). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Pharmaceutical Methods, 1(1), 39-45.
  • Baertschi, S. W., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 112(10), 2533-2545.
  • G-Dayan, I., & R-G-Dayan, S. (2020). Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase.
  • Zwiener, C. (2007).
  • Kar, S., & Smith, J. C. (2015).
  • Galer, P., et al. (2015). Photodegradation of methoxy substituted curcuminoids.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Assessing the Purity of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the procurement of high-quality starting materials and intermediates is not merely a matter of logistics; it is the foundation upon which reliable, reproducible, and ultimately successful research is built. The compound 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a key heterocyclic scaffold for various neurologically active agents, is no exception. The seemingly minor difference between a 98% and a 99.5% pure starting material can be the difference between a clean biological assay and one confounded by off-target effects, or a smooth scale-up and a process plagued by reactive impurities.

This guide provides an in-depth, technically grounded framework for the comparative purity assessment of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine from different commercial suppliers. We will move beyond the supplier's Certificate of Analysis (CoA) and establish a robust, multi-technique orthogonal testing strategy. The causality behind each experimental choice will be explained, reflecting a philosophy that strong analytical practices are not just for quality control—they are a critical component of strategic research and development.[1]

The Analytical Imperative: Understanding Potential Impurities

Before designing any experiment, we must first consider the likely impurities. A thorough understanding of the synthetic route to 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine allows us to anticipate potential process-related impurities. These can include unreacted starting materials, intermediates, by-products of side reactions, and residual reagents.[2] Degradation products formed during synthesis or storage are another critical class of impurities to consider.[3]

Common impurities may include:

  • Starting Material Carryover: Incomplete reaction could lead to the presence of precursors.

  • Isomeric Impurities: Positional isomers (e.g., 7-methoxy or 9-methoxy analogs) can be difficult to separate and may have different pharmacological profiles.

  • Oxidation Products: The tertiary amine is susceptible to oxidation.

  • Residual Solvents: Solvents used in the final crystallization or purification steps can be retained in the final product.[4]

  • Inorganic Impurities: Reagents, catalysts, and salts from the manufacturing process can be present.[4]

An Orthogonal Analytical Strategy: The Power of Multiple Perspectives

Relying on a single analytical technique, such as High-Performance Liquid Chromatography (HPLC), can provide a misleadingly optimistic view of purity. An impurity might co-elute with the main peak or be invisible to the chosen detection method. Therefore, an orthogonal approach, using multiple techniques that measure different chemical properties, is essential for a comprehensive assessment.[5][6] Our strategy will employ a suite of five key techniques.

dot graph "Overall_Analytical_Workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_sample" { label="Sample Receipt"; style="filled"; color="#F1F3F4"; "Sample_A" [label="Supplier A"]; "Sample_B" [label="Supplier B"]; "Sample_C" [label="Supplier C"]; }

subgraph "cluster_analysis" { label="Purity Assessment Battery"; style="filled"; color="#F1F3F4"; "HPLC" [label="HPLC-UV\n(Organic Purity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LCMS" [label="LC-MS\n(Impurity ID)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="¹H & qNMR\n(Structure & Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GCMS" [label="Headspace GC-MS\n(Residual Solvents)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "KF" [label="Karl Fischer\n(Water Content)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }

subgraph "cluster_decision" { label="Final Decision"; style="filled"; color="#F1F3F4"; "Comparison" [label="Data Comparison\n& Supplier Selection", shape="parallelogram", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Sample_A" -> {"HPLC", "LCMS", "NMR", "GCMS", "KF"} [lhead="cluster_analysis"]; "Sample_B" -> {"HPLC", "LCMS", "NMR", "GCMS", "KF"} [lhead="cluster_analysis"]; "Sample_C" -> {"HPLC", "LCMS", "NMR", "GCMS", "KF"} [lhead="cluster_analysis"]; {"HPLC", "LCMS", "NMR", "GCMS", "KF"} -> "Comparison" [ltail="cluster_analysis"]; } caption: "Orthogonal analytical workflow for purity assessment."

Experimental Protocols

The following protocols are designed to be robust and self-validating. System suitability tests are included to ensure the analytical systems are performing correctly before sample analysis.

Organic Purity and Impurity Profiling by HPLC-UV

Rationale: HPLC is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical products.[7] A gradient method is employed to ensure the elution of impurities with a wide range of polarities. UV detection is suitable for this chromophoric molecule.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: Prepare a standard solution of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Prepare samples from each supplier at the same concentration as the standard.[8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 5 µL.

    • Detection Wavelength: 225 nm.[9]

    • Column Temperature: 30°C.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject each sample preparation. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Impurity Identification by LC-MS

Rationale: While HPLC-UV quantifies impurities, it doesn't identify them. Coupling the liquid chromatograph to a mass spectrometer (MS) allows for the determination of the mass-to-charge ratio (m/z) of impurities, providing crucial clues to their identity.[6]

Protocol:

  • Utilize the same HPLC method as described in 3.1.

  • Divert the column eluent to an electrospray ionization (ESI) mass spectrometer.

  • Operate the MS in positive ion mode, scanning a mass range of m/z 100-1000.

  • Analyze the mass spectra of any impurity peaks to obtain their molecular weights. This data can be used to propose structures for unknown impurities.

Structural Confirmation and Assay by ¹H NMR

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule. It is an excellent tool for confirming the identity of the main component and for identifying structurally similar impurities.[2] Quantitative NMR (qNMR) can also be used as a primary method to determine the absolute purity (assay) of the material against a certified internal standard.[10][11][12]

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument. Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate quantification.

  • Data Analysis:

    • Structural Confirmation: Compare the chemical shifts, splitting patterns, and integrations of the sample spectrum to a reference spectrum or theoretical values to confirm the structure of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

    • Purity Calculation (qNMR): Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula[13]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P_std = Purity of the standard.

Residual Solvent Analysis by Headspace GC-MS

Rationale: Volatile organic compounds, particularly residual solvents from the manufacturing process, are not detectable by HPLC.[7] Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis, mandated by regulatory guidelines like ICH Q3C.[14][15][16]

Protocol:

  • Standard Preparation: Prepare a standard solution containing expected solvents (e.g., Toluene, Heptane, Ethyl Acetate, Methanol) at concentrations relevant to ICH limits in a suitable diluent like DMSO.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial and add the diluent.

  • GC-MS Conditions:

    • Incubation: Heat the vial at 80°C for 15 minutes.

    • Column: Use a column suitable for volatile compounds (e.g., DB-624 or equivalent).[15]

    • Injector/Detector Temp: 250°C.

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C.

    • Detection: Mass Spectrometer in full scan mode.

  • Analysis: Identify and quantify solvents in the samples by comparing them to the retention times and response of the standards.

Water Content by Karl Fischer Titration

Rationale: Water is a common impurity that is not detected by HPLC or GC and can affect material stability and reaction stoichiometry.[4] Karl Fischer titration is a rapid and specific method for water determination.[17][18]

Protocol:

  • Instrument: Use a volumetric or coulometric Karl Fischer titrator. For expected water content above 0.1%, the volumetric method is suitable.[19]

  • Titrant Standardization: Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.

  • Sample Analysis: Accurately add a known weight of the sample to the titration vessel.

  • Titration: Titrate the sample until the endpoint is reached.

  • Calculation: The instrument software will calculate the water content as a percentage (w/w).

Comparative Analysis: A Case Study

To illustrate the application of this framework, we analyzed batches of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine from three fictional suppliers: VeriChem , SynthoPure , and Quantum Molecules . The results are summarized below.

dot graph "Structure" { label="8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine"; labelloc="t"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15496954&t=l"]; "C11H15NO"; } caption: "Structure of the target compound."

Table 1: HPLC Purity and LC-MS Impurity Identification

SupplierHPLC Purity (Area %)Impurity > 0.10% (m/z)Putative ID
VeriChem 99.85%None DetectedN/A
SynthoPure 99.12%0.45% (m/z 192.1)N-Oxide derivative
0.21% (m/z 178.1)De-methylated analog
Quantum Molecules 99.55%0.18% (m/z 178.1)De-methylated analog

Table 2: qNMR Assay, Water Content, and Residual Solvents

SupplierqNMR Assay (% w/w)Water Content (%)Residual Solvents (ppm)
VeriChem 99.7%0.08%Toluene: 55 ppm
SynthoPure 98.6%0.45%Toluene: 450 ppm, Heptane: 210 ppm
Quantum Molecules 99.2%0.20%Toluene: 85 ppm

Discussion and Recommendations

The orthogonal data provides a much clearer picture of quality than a single purity value.

  • VeriChem: This supplier provides the highest quality material. The HPLC purity is high, and critically, the qNMR assay confirms this value. This indicates the absence of significant non-UV active or co-eluting impurities. The low water and residual solvent content make it suitable for all applications, including sensitive in-vivo studies and as a reference standard.

  • SynthoPure: The CoA from this supplier might state ">99% purity," but our analysis reveals a more complex situation. The HPLC purity is lower, and the qNMR assay is significantly lower at 98.6%. The discrepancy is explained by the 0.45% water content and the presence of multiple organic impurities. The N-oxide impurity, in particular, could have its own biological activity, confounding experimental results. The higher residual solvent levels, while below the ICH limit for Toluene (890 ppm), are still noteworthy. This material may be acceptable for initial, non-critical chemistry work where cost is a primary driver, but it is not recommended for biological or late-stage applications.

  • Quantum Molecules: This material represents a good middle ground. The purity is high by both HPLC and qNMR, with only a minor impurity identified. The water and solvent content are reasonably low. This batch would be reliable for most routine laboratory applications, including medicinal chemistry screening campaigns and early-stage process development.

dot graph "Supplier_Comparison" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

subgraph "cluster_verichem" { label="VeriChem"; style="filled"; color="#E6F4EA"; V_Purity [label="Purity: Highest (99.7%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; V_Imp [label="Impurities: None >0.1%", fillcolor="#34A853", fontcolor="#FFFFFF"]; V_Solv [label="Solvents/H2O: Lowest", fillcolor="#34A853", fontcolor="#FFFFFF"]; V_Rec [label="Recommendation:\nAll Applications, Reference Standard", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_quantum" { label="Quantum Molecules"; style="filled"; color="#FEF7E0"; Q_Purity [label="Purity: High (99.2%)", fillcolor="#FBBC05", fontcolor="#202124"]; Q_Imp [label="Impurities: Minor", fillcolor="#FBBC05", fontcolor="#202124"]; Q_Solv [label="Solvents/H2O: Low", fillcolor="#FBBC05", fontcolor="#202124"]; Q_Rec [label="Recommendation:\nRoutine MedChem, Process Dev.", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_syntho" { label="SynthoPure"; style="filled"; color="#FCE8E6"; S_Purity [label="Purity: Lowest (98.6%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Imp [label="Impurities: Multiple Significant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Solv [label="Solvents/H2O: Highest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Rec [label="Recommendation:\nNon-critical Chemistry Only", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; } } caption: "Comparative summary of supplier quality."

Conclusion

The purity assessment of a critical raw material like 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine cannot be delegated to a cursory glance at a supplier's CoA. A rigorous, in-house verification using an orthogonal set of analytical techniques is a necessary investment to ensure data integrity and project success. This guide has outlined a comprehensive strategy combining chromatographic, spectroscopic, and titrimetric methods to build a complete purity profile. By understanding the "why" behind each technique and interpreting the data holistically, researchers can make informed, risk-based decisions on supplier selection, safeguarding the quality and validity of their scientific endeavors.

References

  • Development and validation of an HPLC method for the determination of carbamazepine in human plasma. (2015). ResearchGate. Available at: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. (2026). PharmaCompass. Available at: [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Available at: [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Available at: [Link]

  • Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma. (2012). National Institutes of Health. Available at: [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Available at: [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Ottawa. Available at: [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. Available at: [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. Available at: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014). PubMed. Available at: [Link]

  • Karl Fischer water content titration. Scharlab. Available at: [Link]

  • Determination of Carbamazepine Using RP-HPLC Method in Pharmaceutical Preparations. Atatürk University. Available at: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. (2017). Journal of Chemical Education. Available at: [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. National Institutes of Health. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]

  • Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025). LCGC International. Available at: [Link]

  • Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. (2017). Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available at: [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research. Available at: [Link]

  • ICH Q3C Impurities: Residual Solvents. USP-NF. Available at: [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. Available at: [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. Available at: [Link]

  • Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. ResearchGate. Available at: [Link]

  • 8-methoxy-2,3,4,5-tetrahydro-1h-benzo[c]azepine. PubChem. Available at: [Link]

  • 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one. AKos Consulting & Solutions. Available at: [Link]

Sources

A Comparative Benchmarking Guide to NMDA Receptor Antagonists: Profiling 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission and synaptic plasticity, making it a key target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2][3] This guide provides a comprehensive framework for benchmarking the novel compound 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine against established, clinically relevant NMDA receptor antagonists: ketamine, phencyclidine (PCP), and memantine. We will delineate the essential in vitro and in vivo methodologies required to build a complete pharmacological profile, explain the scientific rationale behind these experimental choices, and present a template for data analysis and interpretation.

Introduction: The NMDA Receptor as a Therapeutic Target

The NMDA receptor, a glutamate-gated ion channel, is fundamental to processes of learning and memory.[3][4] However, its over-activation leads to excitotoxicity, a process implicated in neuronal damage across various neurodegenerative disorders.[1][3] Consequently, antagonists of the NMDA receptor have been investigated for their therapeutic potential in conditions ranging from Alzheimer's disease to depression and chronic pain.[1][5][6][7]

Despite their promise, many first-generation NMDA receptor antagonists failed in clinical trials due to a narrow therapeutic window and significant adverse effects, such as psychosis and memory impairment.[1] This has spurred the search for novel antagonists with improved pharmacological profiles. This guide focuses on establishing a rigorous benchmarking protocol for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, a compound of the benzo[b]azepine class, which has shown activity at other CNS receptors and warrants investigation at the NMDA receptor.[8]

Compound Profiles: Test Compound and Comparators

A thorough comparative analysis requires well-characterized reference compounds. We have selected three antagonists that represent different mechanisms and clinical profiles.

  • 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine (Test Compound): This molecule belongs to the tetrahydro-benzo[b]azepine scaffold.[9] While some derivatives of the broader benzazepine class have been explored for NMDA receptor activity, particularly targeting the GluN2B subunit, the specific activity of this methoxy-substituted variant remains to be fully characterized.[3][7] Its structural similarity to compounds with known psychoactive properties makes it a compelling candidate for investigation.[10]

  • Ketamine (Comparator): A non-competitive, open-channel blocker of the NMDA receptor, ketamine binds to the "dizocilpine site" within the ion channel pore.[11][12] It is used as an anesthetic and has gained significant attention for its rapid-acting antidepressant effects.[13][14] Its psychotomimetic side effects, however, limit its widespread use.[15]

  • Phencyclidine (PCP) (Comparator): Also a non-competitive channel blocker, PCP binds to a specific site within the NMDA receptor's ion channel.[16][17] It is a well-known dissociative anesthetic and drug of abuse that can induce psychosis-like symptoms, serving as a valuable pharmacological tool for modeling schizophrenia in preclinical studies.[15]

  • Memantine (Comparator): An uncompetitive, low-affinity, voltage-dependent NMDA receptor antagonist. Its modest affinity and rapid blocking/unblocking kinetics are thought to contribute to its favorable side-effect profile, leading to its approval for the treatment of moderate-to-severe Alzheimer's disease.[6]

Benchmarking Strategy: A Multi-Tiered Experimental Approach

To comprehensively evaluate the test compound, a combination of in vitro and in vivo assays is essential. This approach allows for the determination of molecular mechanism, functional potency, and physiological effects.

In Vitro Characterization: Target Engagement and Functional Modulation

Scientific Rationale: Binding assays are the first step in confirming that a compound directly interacts with the target receptor. A competitive binding assay using [3H]MK-801, a high-affinity ligand for the PCP/ketamine binding site within the channel pore, is the gold standard.[18][19] This assay will determine if the test compound binds to this site and will quantify its binding affinity (Ki).

Experimental Protocol: [3H]MK-801 Competitive Binding Assay [20]

  • Tissue Preparation: Homogenize rat forebrain tissue in a cold Tris-HCl buffer.

  • Incubation: Incubate the brain membranes with a fixed concentration of [3H]MK-801 (e.g., 5 nM) and varying concentrations of the test compound (8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine) or comparator compounds.

  • Co-agonists: Include glutamate and glycine in the assay buffer to ensure the NMDA receptor is in an activated state, allowing the radioligand access to the channel binding site.[21]

  • Equilibrium: Incubate for a sufficient time (e.g., 180 minutes at 25°C) to reach binding equilibrium.[20]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]MK-801 binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Scientific Rationale: While binding assays confirm target engagement, they do not reveal the functional consequences of that binding. Whole-cell patch-clamp electrophysiology directly measures the ion flow through the NMDA receptor channel and how it is affected by the compound.[22][23][24] This technique can determine the potency of the compound as an antagonist (IC50) and reveal its mechanism of action (e.g., competitive, non-competitive, use-dependent).

Caption: Workflow for whole-cell patch-clamp experiments.

Experimental Protocol: Whole-Cell Voltage-Clamp Recordings [24][25]

  • Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.

  • Recording Setup: Use a glass micropipette filled with an appropriate internal solution to form a high-resistance "gigaseal" with the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at a fixed voltage (e.g., -70 mV).

  • Elicit Currents: Perfuse the cell with a solution containing NMDA and glycine to activate the receptors and record the resulting inward current.

  • Compound Application: Apply increasing concentrations of the test compound or comparators and measure the degree of inhibition of the NMDA-evoked current.

  • Data Analysis: Plot the concentration-response curve to determine the IC50 for functional inhibition.

In Vivo Evaluation: Assessing Physiological and Behavioral Outcomes

Scientific Rationale: In vivo studies are crucial to understand how the compound's in vitro properties translate to a whole-organism level, taking into account pharmacokinetics and off-target effects.

Scientific Rationale: NMDA receptor antagonists like PCP and ketamine are known to induce hyperlocomotion.[26][27] An open-field test is a standard method to assess whether a new compound shares these psychostimulant-like properties, which can be an indicator of abuse potential.[28][29] Conversely, it can also detect sedative effects.

Experimental Protocol: Open-Field Test

  • Acclimation: Place a rodent (mouse or rat) in a novel, open-field arena and allow it to acclimate for a short period.

  • Administration: Administer the test compound, a comparator drug, or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Recording: Immediately place the animal back in the arena and record its activity using automated tracking software for a set duration (e.g., 60 minutes).

  • Parameters: Measure key parameters such as total distance traveled, time spent mobile versus immobile, and rearing frequency.

  • Data Analysis: Compare the dose-response effects of the test compound on locomotor activity to those of the vehicle and comparator drugs.

Scientific Rationale: The forced swim test is a widely used behavioral despair model to screen for compounds with potential antidepressant effects.[30] Given the rapid antidepressant action of ketamine, this assay is essential for determining if 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine has a similar therapeutic profile.

Experimental Protocol: Forced Swim Test (Porsolt's Test)

  • Pre-test Session: On day one, place the animal in a cylinder of water from which it cannot escape for a 15-minute pre-test session.

  • Drug Administration: 24 hours later, administer the test compound, comparator, or vehicle.

  • Test Session: After a set pre-treatment time (e.g., 30-60 minutes), place the animal back in the water for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility, which is interpreted as a state of behavioral despair.

  • Data Analysis: A significant reduction in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.

Data Interpretation and Comparative Analysis

The data gathered from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Hypothetical In Vitro Benchmarking Data

Compound[3H]MK-801 Binding Ki (nM)Electrophysiology IC50 (nM)Mechanism
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine [Experimental Value][Experimental Value][To Be Determined]
Ketamine300 - 600500 - 1000Non-competitive, Open Channel Blocker
Phencyclidine (PCP)50 - 100100 - 200Non-competitive, Open Channel Blocker
Memantine1000 - 20001000 - 3000Uncompetitive, Low Affinity Blocker

Table 2: Hypothetical In Vivo Benchmarking Data

CompoundMax. Locomotor Stimulation (% of Control)Forced Swim Test (Min. Effective Dose, mg/kg)
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine [Experimental Value][Experimental Value]
Ketamine~300%10
Phencyclidine (PCP)~400%2.5
MemantineNo significant stimulationIneffective / Weak Effect

Analysis Narrative: The interpretation of these results will depend on the profile of the test compound. For instance, if 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine shows high affinity and potent functional antagonism (similar to PCP) coupled with strong hyperlocomotion, it may suggest a high potential for psychotomimetic side effects. Conversely, a profile closer to memantine (lower affinity) with minimal locomotor effects but a positive signal in the forced swim test could indicate a promising therapeutic candidate with a potentially wider safety margin.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor GluN2 GluN1 Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds Channel_Open Channel Opens NMDAR->Channel_Open Activation Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Ca_Influx->Synaptic_Plasticity Activates Downstream Signaling Antagonists Antagonists Ket_PCP Ketamine / PCP (Channel Block) Ket_PCP->Channel_Open Blocks Pore

Caption: Simplified NMDA receptor activation and antagonism pathway.

Conclusion

This guide outlines a systematic and robust strategy for the pharmacological characterization of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a potential NMDA receptor antagonist. By employing a combination of in vitro binding and functional assays with in vivo behavioral models, and benchmarking against well-known agents, researchers can build a comprehensive profile of the compound's potency, mechanism, and potential therapeutic utility. This structured approach is critical for identifying novel candidates with improved efficacy and safety profiles for the treatment of CNS disorders.

References

  • Steeds, H., Carhart-Harris, R., & Stone, J. M. (2024). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. Retrieved from [Link]

  • Gatch, M. B., Taylor, C. M., & Forster, M. J. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Traynelis, S. F. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Neuroscience. Available at: [Link]

  • Javitt, D. C., & Zukin, S. R. (1989). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Molecular Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Ketamine. Wikipedia. Retrieved from [Link]

  • Quiroz-Figueroa, F. R., & Gonzalez-Islas, C. (2020). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments. Available at: [Link]

  • Onaolapo, A. Y., & Onaolapo, O. J. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines. Available at: [Link]

  • Wallace, D. L., et al. (2019). A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. Journal of Psychopharmacology. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][15][28]benzodiazepine-3-carboxylic Derivatives. ResearchGate. Retrieved from [Link]

  • Zanos, P., & Gould, T. D. (2018). Ketamine: NMDA Receptors and Beyond. Depression and Anxiety. Available at: [Link]

  • Ionescu, D. F., & Fava, M. (2017). NMDA Receptor Antagonists for Treatment of Depression. MDPI. Available at: [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Melior Discovery. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole-cell patch clamp protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Wikipedia. Retrieved from [Link]

  • Budac, D., et al. (2018). Pregnanolone Glutamate, a Novel Use-Dependent NMDA Receptor Inhibitor, Exerts Antidepressant-Like Properties in Animal Models. Frontiers in Cellular Neuroscience. Available at: [Link]

  • ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. Retrieved from [Link]

  • ResearchGate. (2025). MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. ResearchGate. Retrieved from [Link]

  • Eurofins. (n.d.). Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins. Retrieved from [Link]

  • WebMD. (n.d.). NMDA Receptor Antagonists and Alzheimer's. WebMD. Retrieved from [Link]

  • Deranged Physiology. (2023). Ketamine. Deranged Physiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Locomotor activity. Wikipedia. Retrieved from [Link]

  • PubMed Central. (2023). Optimizing animal models of autoimmune encephalitis using active immunization. PubMed Central. Available at: [Link]

  • Lee, M., et al. (2009). Effects of NMDA receptor inhibition by phencyclidine on the neuronal differentiation of PC12 cells. Neuroscience Letters. Available at: [Link]

  • Gatch, M. B. (2025). Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Lynch, D. (n.d.). Pcp and the NMDA Receptor. Grantome. Retrieved from [Link]

  • Jewett, B., & Thapa, B. (2023). Physiology, NMDA Receptor. StatPearls. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the properties of [3H]MK801 radioligand binding to... ResearchGate. Retrieved from [Link]

  • Holz, M., et al. (2017). Novel GluN2B selective NMDA receptor antagonists: relative configuration of 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. National Institutes of Health. Available at: [Link]

  • Neuro Transmissions. (2021). 2-Minute Neuroscience: Ketamine. YouTube. Available at: [Link]

  • Court, J. A., et al. (1992). [3H]MK-801 binding to the NMDA receptor complex, and its modulation in human frontal cortex during development and aging. British Journal of Pharmacology. Available at: [Link]

  • ResearchGate. (2025). NMDA receptor antagonists: A new therapeutic approach for Alzheimer's disease. ResearchGate. Retrieved from [Link]

  • National Institute of Mental Health. (2022). Novel NMDA ligands that are specific and selective to the NR2B subunits based on the derivatives of 7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol. NIMH. Retrieved from [Link]

  • Southern Illinois Associates. (n.d.). Ketamine Mechanism of Action. Southern Illinois Associates. Retrieved from [Link]

  • ResearchGate. (n.d.). Locomotor activity (a) and behavioral observations (b) in... ResearchGate. Retrieved from [Link]

  • Cox, J. A., et al. (2020). A Model to Study NMDA Receptors in Early Nervous System Development. eNeuro. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • NMPPDB. (n.d.). 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. NMPPDB. Retrieved from [Link]

  • PubMed Central. (n.d.). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Retrieved from [Link]

  • Frontiers. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Methoxy-1,3,4,5-Tetrahydro-2H-Benzo[B][15][28]Diazepin-2-One. MySkinRecipes. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As research and development in novel therapeutics advance, so too does the need for a comprehensive understanding of the safe handling of unique chemical entities. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine. By integrating established safety protocols with insights derived from structurally similar compounds, this document aims to foster a culture of safety and precision in the laboratory.

Hazard Assessment: An Evidence-Based Perspective

Due to the absence of a dedicated SDS, the hazard profile of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is inferred from data on structurally related compounds. These analogues exhibit a range of health hazards that should be considered as potential risks.

Key Potential Hazards:

  • Acute Toxicity: Related benzazepine derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: A significant and immediate risk is the potential for severe skin burns and irritation.[1][3][4][5] A related compound, 8-methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one, is known to cause skin irritation.[4]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to severe damage, including the risk of blindness.[1][3][5]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][5]

Based on this information, it is prudent to handle 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a hazardous substance, implementing rigorous safety measures to mitigate exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Hands Double-gloving with chemically resistant gloves (e.g., nitrile).Provides a barrier against skin contact and absorption. The outer glove should be removed and disposed of within the containment area (e.g., fume hood) after the procedure.[6]
Eyes/Face Safety goggles with side shields and a face shield.Protects against splashes and aerosols, which could cause severe eye damage.[3][7]
Body A lab coat, supplemented with a chemically resistant gown.Protects against spills and contamination of personal clothing.[7][8]
Respiratory A NIOSH-approved respirator may be necessary.Required when there is a risk of generating aerosols or dusts, especially outside of a certified chemical fume hood.[9][10]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) Don1 Lab Coat / Gown Don2 Respirator (if required) Don1->Don2 Don3 Face Shield & Goggles Don2->Don3 Don4 Gloves (Inner Pair) Don3->Don4 Don5 Gloves (Outer Pair) Don4->Don5 Doff1 Outer Gloves Doff2 Face Shield & Goggles Doff1->Doff2 Doff3 Lab Coat / Gown Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator (if required) Doff4->Doff5

Figure 1: Recommended PPE donning and doffing sequence.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Handling:

  • Designated Work Area: All handling of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][11]

  • Pre-Experiment Checklist: Before starting any procedure, ensure all necessary PPE is available and in good condition. Locate the nearest emergency shower and eyewash station.

  • Weighing and Aliquoting: When weighing the solid compound, do so within the fume hood. Use appropriate tools to avoid generating dust. If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Transporting: When moving the compound or its solutions within the laboratory, use secondary containment, such as a sealed container placed within a bucket or tray.[12]

Handling_Workflow Start Begin Procedure Prep Don Appropriate PPE Start->Prep Work Conduct all manipulations in a chemical fume hood Prep->Work Transport Use secondary containment for transport Work->Transport Clean Decontaminate work surfaces Transport->Clean Doff Doff PPE correctly Clean->Doff End End Procedure Doff->End

Figure 2: A streamlined workflow for the safe handling of the compound.

3.2. Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, contact the institution's environmental health and safety department.

  • Cleanup: Use an appropriate absorbent material to contain the spill. Work from the outside of the spill inwards. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine and any contaminated materials is a critical final step.

  • Waste Segregation: All solid waste (e.g., contaminated gloves, absorbent pads, weighing paper) and liquid waste (e.g., unused solutions) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: Waste containers must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Disposal Route: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical compounds like 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine underpins the integrity and safety of scientific research. By adopting the precautionary principles and detailed protocols outlined in this guide, researchers can confidently advance their work while upholding the highest standards of laboratory safety. Continuous vigilance, a thorough understanding of potential hazards, and a commitment to established safety procedures are the cornerstones of a safe and productive research environment.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine.
  • ASHP. (n.d.). Handling Hazardous Medications.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • (n.d.). PPE Requirements Hazardous Drug Handling.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine.
  • MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.
  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry.
  • Fluorochem. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one.
  • KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Chemicea. (n.d.). Material Safety Data Sheet.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • PubChem. (n.d.). 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
  • Biosynth. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo[b]azepine.
  • LITFL. (n.d.). Benzodiazepine toxicity.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one.
  • BLDpharm. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine.
  • Arctom. (n.d.). 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepineHCl.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。